AF12198
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]azetidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H123N19O22/c1-51(2)41-69(83(98)124)107-92(133)77-24-16-38-113(77)95(136)75(42-52(3)4)111-84(125)53(5)102-86(127)71(44-57-25-29-61(118)30-26-57)110-93(134)78-37-40-115(78)94(135)68(33-35-79(97)120)106-88(129)72(45-58-27-31-62(119)32-28-58)108-89(130)73(46-59-48-99-65-21-13-11-19-63(59)65)104-80(121)50-101-91(132)76-23-15-39-114(76)96(137)82(54(6)116)112-90(131)74(47-60-49-100-66-22-14-12-20-64(60)66)109-85(126)67(34-36-81(122)123)105-87(128)70(103-55(7)117)43-56-17-9-8-10-18-56/h8-14,17-22,25-32,48-49,51-54,67-78,82,99-100,116,118-119H,15-16,23-24,33-47,50H2,1-7H3,(H2,97,120)(H2,98,124)(H,101,132)(H,102,127)(H,103,117)(H,104,121)(H,105,128)(H,106,129)(H,107,133)(H,108,130)(H,109,126)(H,110,134)(H,111,125)(H,112,131)(H,122,123)/t53-,54+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,82-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASLMBMCJADVGR-XQDBXYBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCN3C(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N5CC[C@H]5C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H123N19O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1895.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of AF12198
For Researchers, Scientists, and Drug Development Professionals
Abstract
AF12198 is a potent and selective peptide antagonist of the human type I interleukin-1 receptor (IL-1RI). By competitively inhibiting the binding of the pro-inflammatory cytokines interleukin-1α (IL-1α) and interleukin-1β (IL-1β), this compound effectively blocks the downstream signaling cascade that drives inflammatory responses. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Competitive Antagonism of IL-1RI
This compound is a synthetic 15-mer peptide that acts as a selective antagonist for the human type I interleukin-1 receptor (IL-1RI). The primary mechanism of action of this compound is the competitive inhibition of the binding of IL-1α and IL-1β to IL-1RI. By occupying the receptor binding site without initiating a downstream signal, this compound effectively blocks the pro-inflammatory signaling cascade mediated by IL-1. This targeted antagonism of IL-1RI makes this compound a promising candidate for the therapeutic intervention in a range of inflammatory diseases.
The selectivity of this compound is a key feature of its pharmacological profile. It exhibits a high affinity for the human IL-1RI, while demonstrating significantly lower affinity for the human type II IL-1 receptor and the murine type I IL-1 receptor. This specificity minimizes off-target effects and enhances its potential as a therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative data that characterize the binding affinity and inhibitory activity of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Target | IC50 Value |
| Human Type I IL-1 Receptor (IL-1RI) | 8 nM |
| Human Type II IL-1 Receptor | > 6.7 µM |
| Murine Type I IL-1 Receptor | > 200 µM |
Table 2: In Vitro Inhibitory Activity of this compound
| Assay | Cell Type | Inhibitory Concentration (IC50) |
| IL-1-induced IL-8 Production | Human Dermal Fibroblasts | 25 nM |
| IL-1-induced ICAM-1 Expression | Human Endothelial Cells | 9 nM |
Table 3: Ex Vivo Inhibitory Activity of this compound
| Assay | Species | Inhibitory Concentration (IC50) |
| IL-1-induced IL-6 Production in Whole Blood | Human | 15 µM |
| IL-1-induced IL-6 Production in Whole Blood | Cynomolgus Monkey | 17 µM |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using Graphviz.
Caption: IL-1 signaling pathway and its inhibition by this compound.
Caption: Workflow for in vitro IL-8 and ICAM-1 inhibition assays.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature and standard laboratory techniques.
IL-1 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human IL-1RI.
-
Cell Culture: Culture human cells expressing IL-1RI (e.g., human dermal fibroblasts) to confluence in appropriate cell culture plates.
-
Radioligand Preparation: Prepare a stock solution of radiolabeled IL-1 (e.g., ¹²⁵I-IL-1α).
-
Competition Assay:
-
Wash the cultured cells with a binding buffer.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Add a constant, low concentration of radiolabeled IL-1 to all wells.
-
Incubate the plate at 4°C for a sufficient time to reach binding equilibrium.
-
-
Washing: Wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Detection: Lyse the cells and measure the amount of bound radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled IL-1.
In Vitro Inhibition of IL-1-Induced IL-8 Production
This protocol details the measurement of this compound's ability to inhibit IL-1-induced IL-8 secretion from human dermal fibroblasts.
-
Cell Culture: Seed human dermal fibroblasts in 96-well plates and grow to confluence.
-
Treatment:
-
Starve the cells in a low-serum medium for 24 hours.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with a sub-maximal concentration of recombinant human IL-1β.
-
Include control wells with no treatment, IL-1β alone, and this compound alone.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Supernatant Collection: Collect the cell culture supernatants from each well.
-
ELISA for IL-8:
-
Coat a 96-well ELISA plate with a capture antibody specific for human IL-8.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and a standard curve of recombinant human IL-8 to the plate.
-
Incubate, then wash the plate.
-
Add a biotinylated detection antibody specific for human IL-8.
-
Incubate, then wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, then wash the plate.
-
Add a TMB substrate and stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve and determine the concentration of IL-8 in each sample. Calculate the IC50 value for this compound.
In Vitro Inhibition of IL-1-Induced ICAM-1 Expression
This protocol outlines the procedure to assess the effect of this compound on IL-1-induced Intercellular Adhesion Molecule-1 (ICAM-1) expression on human endothelial cells.
-
Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) in 96-well plates and grow to form a monolayer.
-
Treatment:
-
Pre-incubate the HUVEC monolayer with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with recombinant human IL-1β.
-
Include appropriate controls.
-
-
Incubation: Incubate the plates for 12-24 hours at 37°C.
-
Cell-Based ELISA for ICAM-1:
-
Fix the cells in the wells with paraformaldehyde.
-
Block the cells to prevent non-specific antibody binding.
-
Add a primary antibody specific for human ICAM-1 to each well.
-
Incubate, then wash the cells.
-
Add an HRP-conjugated secondary antibody.
-
Incubate, then wash the cells.
-
Add a TMB substrate and stop the reaction.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Normalize the absorbance values to the control wells and calculate the IC50 value for this compound.
Ex Vivo Inhibition of IL-1-Induced IL-6 Production in Whole Blood
This protocol describes the assessment of this compound's activity in a more physiologically relevant ex vivo setting using whole blood from cynomolgus monkeys.
-
Blood Collection: Collect fresh whole blood from cynomolgus monkeys into heparinized tubes.
-
Treatment:
-
Aliquot the whole blood into tubes.
-
Add varying concentrations of this compound to the blood samples.
-
Add a stimulating agent, such as lipopolysaccharide (LPS) or recombinant human IL-1β, to induce IL-6 production.
-
Include appropriate controls.
-
-
Incubation: Incubate the blood samples at 37°C with gentle shaking for a specified period (e.g., 6-24 hours).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
ELISA for IL-6: Measure the concentration of IL-6 in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions as described in the IL-8 protocol.
-
Data Analysis: Determine the concentration of IL-6 in each plasma sample and calculate the IC50 value for this compound.
Conclusion
This compound is a well-characterized, potent, and selective peptide antagonist of the human IL-1RI. Its mechanism of action, centered on the competitive inhibition of IL-1 binding, has been robustly demonstrated through a series of in vitro and ex vivo experiments. The quantitative data on its binding affinity and inhibitory concentrations highlight its potential as a targeted therapeutic for a variety of inflammatory conditions. The detailed protocols provided in this guide offer a framework for the further investigation and development of this compound and other IL-1RI antagonists.
AF12198: A Potent and Selective Peptide Antagonist of the Human Interleukin-1 Receptor Type I
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of AF12198, a novel 15-mer peptide identified through phage display library screening, which acts as a potent and selective antagonist of the human Interleukin-1 (IL-1) receptor type I (IL-1RI). This compound has demonstrated significant inhibitory activity in both in vitro and in vivo models of IL-1-mediated inflammation, positioning it as a valuable tool for research into IL-1 signaling and as a potential therapeutic candidate for inflammatory diseases. This document details the mechanism of action of this compound, presents its key quantitative data in a structured format, outlines the detailed experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
Interleukin-1 (IL-1), existing in two primary forms, IL-1α and IL-1β, is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response.[1] Dysregulation of IL-1 signaling is implicated in a wide range of inflammatory and autoimmune diseases. The biological activities of IL-1 are mediated through its binding to the type I IL-1 receptor (IL-1RI), which initiates a downstream signaling cascade leading to the expression of numerous pro-inflammatory genes.[2] Consequently, the development of antagonists that can selectively block the interaction of IL-1 with IL-1RI is a key strategy for therapeutic intervention.
This compound is a 15-amino acid peptide (Ac-FEWTPGWYQJYALPL-NH2, where J represents the unnatural amino acid 2-azetidine-1-carboxylic acid) that has emerged from the screening of phage display libraries as a potent and selective antagonist of human IL-1RI.[1] This guide provides an in-depth analysis of the available scientific data on this compound.
Mechanism of Action
This compound functions as a competitive antagonist at the human IL-1RI. It selectively binds to the receptor, thereby preventing the binding of the endogenous agonists, IL-1α and IL-1β. This blockade of ligand binding prevents the recruitment of the IL-1 receptor accessory protein (IL-1RAcP), a crucial step for the formation of a functional signaling complex and the subsequent activation of intracellular signaling pathways.[1] The result is the inhibition of downstream events, including the activation of transcription factors like NF-κB and the expression of pro-inflammatory mediators such as interleukin-8 (IL-8) and intercellular adhesion molecule-1 (ICAM-1).[1]
IL-1 Signaling Pathway and Inhibition by this compound
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity as an IL-1RI antagonist.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Type | IL-1 Induced Response | IC50 (nM) | Reference |
| IL-8 Production | Human Dermal Fibroblasts | IL-8 release | 25 | [1] |
| ICAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Cell surface ICAM-1 | 9 | [1] |
Table 2: Receptor Binding Selectivity of this compound
| Receptor Type | Species | Binding Activity | Reference |
| IL-1 Receptor Type I | Human | Selective Binding | [1] |
| IL-1 Receptor Type II | Human | No Significant Binding | [1] |
| IL-1 Receptor Type I | Murine | No Significant Binding | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Peptide Synthesis and Purification
This compound (Ac-FEWTPGWYQJYALPL-NH2) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
Synthesis: The peptide is assembled on a resin, typically Rink Amide resin for a C-terminal amide. Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed for the protection of the α-amino group of the amino acids. The unnatural amino acid, 2-azetidine-1-carboxylic acid (J), is incorporated using the same coupling chemistry. The N-terminus is acetylated on the resin prior to cleavage.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) with scavengers to prevent side reactions.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity of the final product is confirmed by analytical RP-HPLC and mass spectrometry.
Radioligand Binding Assay
This assay is performed to determine the binding affinity and selectivity of this compound to the IL-1 receptor.
-
Cell Culture and Membrane Preparation: Cells expressing the target receptor (e.g., human IL-1RI-transfected cells) are cultured to a high density. The cells are harvested and homogenized in a lysis buffer. The cell membranes are then isolated by centrifugation.
-
Binding Reaction: A fixed concentration of radiolabeled IL-1 (e.g., ¹²⁵I-IL-1α) is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Detection: The reaction mixture is filtered through a glass fiber filter to separate the bound from the free radioligand. The radioactivity retained on the filter, representing the bound ligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled IL-1 (IC50).
Workflow for Radioligand Binding Assay
IL-1-Induced IL-8 Production in Human Dermal Fibroblasts
This assay measures the ability of this compound to inhibit IL-1-induced production of the chemokine IL-8.
-
Cell Culture: Human dermal fibroblasts are cultured in appropriate media until confluent.
-
Stimulation: The cells are pre-incubated with varying concentrations of this compound for a defined period, followed by stimulation with a sub-maximal concentration of recombinant human IL-1β.
-
Sample Collection: After an incubation period (typically 24 hours), the cell culture supernatants are collected.
-
ELISA: The concentration of IL-8 in the supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of IL-8 production against the concentration of this compound.
IL-1-Induced ICAM-1 Expression in HUVECs
This cell-based ELISA measures the inhibitory effect of this compound on the expression of the cell adhesion molecule ICAM-1.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates and grown to confluence.
-
Stimulation: The cells are treated with different concentrations of this compound prior to stimulation with recombinant human IL-1β.
-
Cell-Based ELISA: After stimulation, the cells are fixed and incubated with a primary antibody specific for human ICAM-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A colorimetric substrate is then added, and the absorbance is measured to quantify the level of ICAM-1 expression.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of this compound.
In Vivo Antagonist Activity in Cynomolgus Monkeys
The in vivo efficacy of this compound is assessed by its ability to block IL-1-induced IL-6 production in cynomolgus monkeys.[1]
-
Animal Model: Cynomolgus monkeys are used for this study.
-
Drug Administration: this compound is administered as an intravenous infusion.
-
Ex Vivo Stimulation: Blood samples are collected before and during the infusion. The whole blood is then stimulated ex vivo with recombinant human IL-1β to induce IL-6 production.
-
IL-6 Measurement: The concentration of IL-6 in the plasma is determined by a specific ELISA.
-
Data Analysis: The ability of the in vivo administered this compound to block the ex vivo IL-1-induced IL-6 production is evaluated.
Logical Flow of this compound Characterization
Conclusion
This compound is a well-characterized, potent, and selective peptide antagonist of the human IL-1RI. The data presented in this guide highlight its potential as a valuable research tool for dissecting the complexities of IL-1 signaling and as a promising starting point for the development of novel anti-inflammatory therapeutics. The detailed experimental protocols provided herein should enable researchers to further investigate the properties of this compound and similar molecules.
References
- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An ex vivo method for studying inflammation in cynomolgus monkeys: analysis of interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of AF12198: A Potent Peptide Antagonist of the Human Interleukin-1 Receptor
A Technical Whitepaper
Abstract
AF12198 is a novel, low molecular weight peptide antagonist that selectively targets the human type I interleukin-1 (IL-1) receptor. Discovered through the screening of phage display peptide libraries, this 15-mer peptide, with the sequence Ac-FEWTPGWYQJYALPL-NH2, incorporates the unnatural amino acid 2-azetidine-1-carboxylic acid (J) and demonstrates potent in vitro and in vivo antagonism of IL-1-mediated inflammatory responses.[1] This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Interleukin-1 (IL-1), existing as two primary forms, IL-1α and IL-1β, is a pleiotropic cytokine that plays a central role in initiating and amplifying the inflammatory cascade.[1] Dysregulation of IL-1 signaling is implicated in a wide range of inflammatory and autoimmune diseases. The biological activities of IL-1 are mediated through its binding to the type I IL-1 receptor (IL-1RI), which then recruits the IL-1 receptor accessory protein (IL-1RAcP) to form a signaling-competent ternary complex.[2][3] This complex initiates a downstream signaling cascade involving the recruitment of MyD88, activation of IRAK kinases, and subsequent activation of transcription factors such as NF-κB and AP-1, leading to the expression of numerous pro-inflammatory genes.[1][2][3]
The development of antagonists that can effectively block the IL-1/IL-1RI interaction is a key therapeutic strategy for mitigating IL-1-driven pathologies. This compound emerged from this endeavor as a potent and selective peptide-based antagonist.
Discovery of this compound: Phage Display Screening
This compound was identified through the screening of recombinant peptide libraries displayed on the surface of bacteriophage.[1] This powerful technique allows for the rapid survey of vast numbers of peptide variants to identify those with high affinity for a specific target, in this case, the extracellular domain of the human type I IL-1 receptor.
Experimental Protocol: Phage Display Library Screening
The following protocol is a representative methodology for the screening of phage display peptide libraries to identify IL-1 receptor antagonists.
-
Target Immobilization: The extracellular domain of the human type I IL-1 receptor is immobilized on the surface of microtiter plate wells.
-
Library Incubation: A highly diverse phage display peptide library is incubated with the immobilized receptor, allowing for the binding of phage particles displaying peptides with affinity for the target.
-
Washing: Non-bound and weakly-bound phage are removed through a series of stringent washing steps.
-
Elution: Phage particles that remain bound to the receptor are eluted, typically by altering the pH or using a competitive ligand.
-
Amplification: The eluted phage are amplified by infecting a suitable bacterial host, thereby enriching the population of phage displaying receptor-binding peptides.
-
Iterative Screening: The amplified phage pool is subjected to further rounds of binding, washing, and elution to progressively select for the highest affinity binders.
-
Clone Characterization: Individual phage clones from the enriched pool are isolated, and the DNA encoding the displayed peptide is sequenced to determine its amino acid sequence.
In Vitro Characterization of this compound
The in vitro activity of this compound was assessed by its ability to inhibit IL-1-induced cellular responses in relevant human cell types. Specifically, its effect on the production of interleukin-8 (IL-8) by human dermal fibroblasts and the expression of intercellular adhesion molecule-1 (ICAM-1) on human umbilical vein endothelial cells (HUVECs) was evaluated.[1]
Inhibition of IL-1-induced IL-8 Production
Experimental Protocol: IL-8 Production Assay
-
Cell Culture: Human dermal fibroblasts are cultured in appropriate media until confluent.
-
Stimulation: The cells are pre-incubated with varying concentrations of this compound for a specified period. Subsequently, they are stimulated with a pro-inflammatory concentration of human IL-1β.
-
Supernatant Collection: After an incubation period, the cell culture supernatants are collected.
-
ELISA: The concentration of IL-8 in the supernatants is quantified using a standard enzyme-linked immunosorbent assay (ELISA) protocol.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound is determined by plotting the percentage of inhibition of IL-8 production against the concentration of this compound.
Inhibition of IL-1-induced ICAM-1 Expression
Experimental Protocol: ICAM-1 Expression Assay
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in microtiter plates.
-
Treatment: The HUVECs are treated with IL-1β in the presence or absence of varying concentrations of this compound.
-
Incubation: The cells are incubated for a period sufficient to induce ICAM-1 expression.
-
Immunostaining: The cells are fixed and stained with a primary antibody specific for human ICAM-1, followed by a secondary antibody conjugated to a detectable enzyme or fluorophore.
-
Quantification: The level of ICAM-1 expression is quantified by measuring the absorbance or fluorescence, and the IC50 value for this compound is calculated.
Quantitative In Vitro Data
| Assay | Cell Type | Stimulus | Measured Endpoint | This compound IC50 (nM) |
| IL-8 Production | Human Dermal Fibroblasts | IL-1β | IL-8 Concentration | 25[1] |
| ICAM-1 Expression | Endothelial Cells | IL-1β | ICAM-1 Expression | 9[1] |
In Vivo Evaluation of this compound
The in vivo efficacy of this compound was demonstrated in cynomolgus monkeys. The study focused on the ability of this compound to block the ex vivo induction of interleukin-6 (IL-6) in whole blood following an intravenous infusion of the peptide.[1]
Experimental Protocol: Ex Vivo IL-6 Induction Assay
-
Animal Dosing: Cynomolgus monkeys receive an intravenous infusion of this compound.
-
Blood Collection: Blood samples are collected at various time points before and during the infusion.
-
Ex Vivo Stimulation: Aliquots of whole blood are stimulated with a pro-inflammatory concentration of IL-1β.
-
Incubation: The blood samples are incubated to allow for the production of IL-6.
-
Plasma Separation: Plasma is separated from the blood cells by centrifugation.
-
ELISA: The concentration of IL-6 in the plasma is measured by ELISA.
-
Analysis: The inhibitory effect of the in vivo administered this compound on ex vivo IL-1β-induced IL-6 production is determined.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the human type I IL-1 receptor. By binding to IL-1RI, it prevents the binding of both IL-1α and IL-1β, thereby blocking the formation of the IL-1RI/IL-1RAcP signaling complex and inhibiting the downstream inflammatory cascade.
Conclusion
This compound represents a significant advancement in the development of small molecule antagonists for the IL-1 receptor. Its discovery through phage display technology highlights the power of this platform for identifying novel peptide-based therapeutics. The potent in vitro and in vivo activity of this compound, coupled with its selectivity for the human type I IL-1 receptor, underscores its potential as a therapeutic agent for the treatment of IL-1-mediated inflammatory diseases. Further preclinical and clinical development would be necessary to fully elucidate its therapeutic utility.
References
AF12198 Peptide: A Technical Guide to its Sequence, Structure, and Function as an IL-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AF12198 is a synthetic 15-mer peptide that has demonstrated significant potential as a selective antagonist of the human type I interleukin-1 (IL-1) receptor.[1][2] By competitively inhibiting the binding of IL-1, this compound effectively blocks downstream inflammatory signaling pathways, making it a molecule of interest for therapeutic applications in inflammatory diseases. This technical guide provides a comprehensive overview of the this compound peptide, including its sequence, biochemical properties, and the experimental methodologies used for its characterization.
This compound Peptide Sequence and Properties
The this compound peptide is a 15-amino acid sequence with a molecular weight of approximately 1800-2000 Daltons. A notable feature of its composition is the inclusion of an unnatural amino acid, 2-azetidine-1-carboxylic acid, denoted as 'J'. The N-terminus is acetylated (Ac) and the C-terminus is amidated (NH2), modifications that typically enhance peptide stability and bioactivity.
Sequence: Ac-Phe-Glu-Trp-Thr-Pro-Gly-Trp-Tyr-Gln-J-Tyr-Ala-Leu-Pro-Leu-NH2[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Full Name | Ac-FEWTPGWYQJYALPL-NH2 | [2] |
| Length | 15 amino acids | [2] |
| Unnatural Amino Acid | J (2-azetidine-1-carboxylic acid) | [2] |
| N-terminus Modification | Acetylation (Ac) | [2] |
| C-terminus Modification | Amidation (NH2) | [2] |
Biological Activity and Quantitative Data
This compound functions as a potent and selective antagonist of the human type I IL-1 receptor (IL-1RI).[1][2] It exhibits high-affinity binding to IL-1RI, thereby preventing the binding of both IL-1α and IL-1β and inhibiting the subsequent pro-inflammatory signaling cascade.[1] The peptide shows significantly lower affinity for the human type II IL-1 receptor and the murine type I IL-1 receptor, highlighting its specificity.[1][2]
Table 2: In Vitro Inhibitory Activity of this compound
| Assay | Cell Type | Inhibitory Concentration (IC50) | Reference |
| IL-1-induced IL-8 Production | Human Dermal Fibroblasts | 25 nM | [1][2] |
| IL-1-induced ICAM-1 Expression | Human Endothelial Cells | 9 nM | [1][2] |
| IL-1α Binding to human Type I IL-1R | - | 8 nM | |
| IL-1α Binding to human Type II IL-1R | - | > 6.7 µM | |
| IL-1α Binding to murine Type I IL-1R | - | > 200 µM |
In vivo studies in cynomolgus monkeys have demonstrated that intravenous infusion of this compound can effectively block the systemic inflammatory response induced by IL-1, as measured by the reduction of IL-6 production.[1][2]
Structure
Detailed structural information for the this compound peptide, such as a high-resolution 3D structure determined by X-ray crystallography or NMR spectroscopy, is not publicly available. However, a study on a different 21-amino acid peptide antagonist bound to the IL-1 receptor type 1 revealed that the peptide binds at the junction of domains 1 and 2 of the receptor.[3] This provides insight into the potential binding mode of peptide antagonists like this compound.
Experimental Protocols
The following sections outline the general methodologies that are likely employed for the synthesis, purification, and biological characterization of the this compound peptide.
Peptide Synthesis and Purification
This compound is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Synthesis Workflow:
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Protocol:
-
Resin Preparation: Rink Amide resin is swelled in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid, including the unnatural amino acid Fmoc-J-OH, is activated with a coupling agent like HBTU in the presence of a base such as DIEA and coupled to the free amine on the resin.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Iteration: Steps 2-4 are repeated for each amino acid in the sequence.
-
Acetylation: The N-terminus is acetylated using acetic anhydride.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
In Vitro Bioassays
This assay measures the ability of this compound to inhibit the production of the chemokine IL-8 from human dermal fibroblasts stimulated with IL-1.
Experimental Workflow:
Caption: Workflow for IL-1-induced IL-8 Production Assay.
Protocol:
-
Cell Culture: Human dermal fibroblasts are cultured in appropriate media and seeded into 96-well plates.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a specified time.
-
Stimulation: Recombinant human IL-1β is added to the wells to stimulate IL-8 production.
-
Incubation: The plates are incubated for approximately 24 hours.
-
ELISA: The concentration of IL-8 in the cell culture supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of IL-8 production against the concentration of this compound.
This assay assesses the ability of this compound to block the upregulation of the adhesion molecule ICAM-1 on human endothelial cells in response to IL-1 stimulation.
Protocol:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured and seeded into 96-well plates.
-
Pre-incubation: Cells are treated with different concentrations of this compound.
-
Stimulation: Recombinant human IL-1β is added to induce ICAM-1 expression.
-
Incubation: The cells are incubated for a period sufficient to allow for ICAM-1 expression (e.g., 6-24 hours).
-
Detection: ICAM-1 expression is quantified. This can be done using a cell-based ELISA, where a primary antibody against ICAM-1 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
-
Data Analysis: The absorbance is measured, and the IC50 value is determined by plotting the inhibition of ICAM-1 expression against the this compound concentration.
Signaling Pathway
This compound exerts its antagonistic effect by blocking the initial step of the IL-1 signaling cascade. By preventing IL-1 from binding to IL-1RI, it inhibits the recruitment of the IL-1 receptor accessory protein (IL-1RAcP) and the subsequent formation of the active receptor complex. This, in turn, prevents the downstream activation of intracellular signaling molecules such as MyD88, IRAKs, and TRAF6, ultimately leading to the inhibition of NF-κB and AP-1 activation and the suppression of pro-inflammatory gene expression.
Caption: IL-1 Signaling Pathway and the inhibitory action of this compound.
Conclusion
This compound is a well-characterized synthetic peptide that serves as a potent and selective antagonist of the human IL-1 receptor type I. Its ability to inhibit IL-1-mediated inflammation in vitro and in vivo makes it a valuable tool for research into IL-1 signaling and a potential lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols outlined in this guide provide a foundation for the synthesis and functional characterization of this compound and similar peptide-based modulators of cytokine receptors. Further investigation into the precise three-dimensional structure of this compound, both alone and in complex with its receptor, would provide invaluable insights for the rational design of next-generation IL-1 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-ray crystal structure of a small antagonist peptide bound to interleukin-1 receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Binding Affinity and Antagonistic Action of AF12198 on IL-1R1
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a detailed examination of AF12198, a synthetic peptide antagonist, and its specific binding interaction with the human Interleukin-1 Receptor, Type 1 (IL-1R1). It consolidates quantitative binding data, outlines relevant experimental methodologies, and illustrates the molecular pathways involved.
Introduction: this compound, a Selective IL-1R1 Antagonist
Interleukin-1 (IL-1), including its forms IL-1α and IL-1β, is a potent cytokine central to the inflammatory response. Its signaling is mediated through the Interleukin-1 Receptor, Type 1 (IL-1R1), which, upon ligand binding, initiates a signaling cascade leading to the expression of numerous inflammatory genes.[1][2] Dysregulation of the IL-1 pathway is implicated in a wide range of inflammatory diseases.
This compound is a novel, low molecular weight 15-mer peptide (Ac-FEWTPGWYQJYALPL-NH2) that acts as a potent and selective antagonist of the human IL-1R1.[3] It functions by competitively inhibiting the binding of IL-1α and IL-1β to the receptor, thereby blocking downstream inflammatory signaling.[4] Its high selectivity for the human type I receptor over the type II receptor and murine type I receptor makes it a valuable tool for research and a potential therapeutic agent.[3]
Quantitative Binding and Inhibition Data
The binding affinity and inhibitory potency of this compound have been quantified through various in vitro assays. The data highlights its high affinity for human IL-1R1 and its effective blockage of IL-1-induced cellular responses. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target / Assay | Receptor Type | Species | IC50 Value | Reference |
| Competitive Binding (vs 125I-IL-1α) | IL-1R1 | Human | 8 nM | [5] |
| IL-1β Induced ICAM-1 Expression | IL-1R1 | Human (Endothelial Cells) | 9 nM | [3][5] |
| IL-1β Induced IL-8 Production | IL-1R1 | Human (Dermal Fibroblasts) | 25 nM | [3][5] |
| IL-1β Induced IL-6 Production | IL-1R1 | Human (Primate Blood) | 15 µM | [5] |
| IL-1β Induced IL-6 Production | IL-1R1 | Cynomolgus Monkey (Blood) | 17 µM | [5] |
| Competitive Binding | IL-1R2 | Human | > 6.7 µM | [5] |
| Competitive Binding | IL-1R1 | Murine | > 200 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding affinity data. Below are generalized protocols for the key assays used to characterize this compound's activity.
Radioligand Competitive Binding Assay
This assay quantifies the ability of this compound to compete with a radiolabeled ligand (e.g., 125I-IL-1α) for binding to IL-1R1.
Objective: To determine the IC50 of this compound for IL-1R1.
Materials:
-
Cells or membranes expressing human IL-1R1.
-
Radiolabeled IL-1α (125I-IL-1α).
-
Unlabeled this compound at various concentrations.
-
Unlabeled IL-1Ra (for non-specific binding control).
-
Binding buffer.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Protocol:
-
Preparation: Prepare serial dilutions of this compound. The final concentrations should span a range expected to cover 0-100% inhibition.
-
Reaction Setup: In assay tubes, combine the IL-1R1-expressing membranes, a fixed concentration of 125I-IL-1α, and varying concentrations of this compound.
-
Controls:
-
Total Binding: Contains membranes and 125I-IL-1α only.
-
Non-specific Binding (NSB): Contains membranes, 125I-IL-1α, and a saturating concentration of unlabeled IL-1Ra to block all specific binding sites.
-
-
Incubation: Incubate the reactions to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[6]
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound or non-specifically bound radioligand.[6]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Functional Assay: Inhibition of IL-1 Induced IL-8 Production
This assay measures the ability of this compound to block the physiological response of cells to IL-1 stimulation, specifically the production of the chemokine IL-8.
Objective: To determine the functional inhibitory potency (IC50) of this compound.
Materials:
-
Human dermal fibroblasts.
-
Cell culture medium and reagents.
-
Recombinant human IL-1β.
-
This compound at various concentrations.
-
IL-8 ELISA kit.
Protocol:
-
Cell Culture: Plate human dermal fibroblasts in multi-well plates and grow to confluence.
-
Pre-treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound. Incubate for a defined period (e.g., 1 hour) to allow the antagonist to bind to the receptors.
-
Stimulation: Add a fixed, sub-maximal concentration of IL-1β to all wells (except the negative control) to stimulate IL-8 production.
-
Controls:
-
Negative Control: Cells with medium only (no this compound, no IL-1β).
-
Positive Control: Cells stimulated with IL-1β only (no this compound).
-
-
Incubation: Incubate the plates for a sufficient duration (e.g., 18-24 hours) to allow for IL-8 synthesis and secretion.
-
Sample Collection: Collect the cell culture supernatants from each well.
-
Quantification: Measure the concentration of IL-8 in the supernatants using a standard ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data by setting the IL-8 production in the positive control as 100% and the negative control as 0%.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualization of Pathways and Workflows
IL-1R1 Signaling and Antagonism by this compound
The binding of IL-1α or IL-1β to IL-1R1 induces the recruitment of the co-receptor IL-1RAcP.[7][8] This trimeric complex formation initiates an intracellular signaling cascade through the recruitment of adaptor proteins and subsequent activation of key transcription factors, including NF-κB and those in the MAPK pathway.[1][9] This leads to the transcription of pro-inflammatory genes. This compound competitively binds to IL-1R1, preventing IL-1 from binding and thereby inhibiting the formation of the signaling complex and all downstream events.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value for an antagonist like this compound follows a structured workflow, from preparation of reagents to final data analysis and curve fitting.
References
- 1. Interleukin-1 (IL-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Alternative Pathways of IL-1 Activation, and Its Role in Health and Disease [frontiersin.org]
- 3. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 [pubmed.ncbi.nlm.nih.gov]
- 4. Interleukin-1 receptor antagonist: role in biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Therapeutic Prospects of Targeting IL-1R1 for the Modulation of Neuroinflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the IL-1 family in innate inflammation and acquired immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Interleukin-1/Interleukin-1 Receptor Antagonist Family of Cytokines in Long-Term Continuous Glucose Monitoring In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Activity of AF12198: A Potent and Species-Specific IL-1 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
AF12198 has emerged as a significant peptide-based antagonist of the human Interleukin-1 (IL-1) receptor, demonstrating notable potency and species selectivity. This guide provides a comprehensive overview of the activity of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways and workflows.
Core Compound Profile
This compound is a fifteen-amino-acid peptide with the sequence Ac-FEWTPGWYQJYALPL-NH2.[1] A key feature of this peptide is the incorporation of the unnatural amino acid, 2-azetidine-1-carboxylic acid, represented as 'J'.[1] It functions as a potent and selective antagonist of the human type I Interleukin-1 receptor (IL-1R1).[1][2][3][4][5][6]
Species-Specific Activity
The antagonistic activity of this compound is highly specific to primates, with demonstrated efficacy in humans and cynomolgus monkeys. Conversely, it shows no significant activity in murine models.
In Vitro Activity
This compound has been shown to be a potent inhibitor of IL-1-induced cellular responses in human cell lines. Specifically, it blocks the production of Interleukin-8 (IL-8) in human dermal fibroblasts and the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in endothelial cells.[1]
In Vivo Activity
In vivo studies have confirmed the activity of this compound in cynomolgus monkeys (Macaca fascicularis). When administered via intravenous infusion, this compound effectively blocks the ex vivo IL-1-induced production of Interleukin-6 (IL-6).[1]
Quantitative Data Summary
The following table summarizes the available quantitative data on the activity of this compound across different species and receptor subtypes.
| Species | Receptor/Assay | IC50 Value | Reference |
| Human | Type I IL-1 Receptor (IL-1R1) | 8 nM | [2][3][4][6] |
| Human | Type II IL-1 Receptor | > 6.7 µM | [2][3][4] |
| Human | IL-1-induced IL-8 Production (dermal fibroblasts) | 25 nM | [1] |
| Human | IL-1-induced ICAM-1 Expression (endothelial cells) | 9 nM | [1] |
| Murine | Type I IL-1 Receptor | > 200 µM | [2][3][4] |
| Cynomolgus Monkey | IL-1-induced IL-6 Production (ex vivo) | Not specified | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its antagonistic effect by competitively binding to the human type I IL-1 receptor (IL-1R1). This binding prevents the natural ligands, IL-1α and IL-1β, from interacting with the receptor, thereby inhibiting the initiation of the downstream signaling cascade that leads to the expression of inflammatory mediators.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are described in Akeson et al., 1996, Journal of Biological Chemistry. While the full text of this primary reference is not publicly accessible, the following summarizes the likely methodologies based on the publication's abstract and standard laboratory practices.
Receptor Binding Assay
A competitive binding assay was likely performed to determine the IC50 of this compound for the IL-1 receptors.
IL-8 Production Inhibition Assay
This assay would have quantified the ability of this compound to inhibit IL-1-induced IL-8 secretion from human dermal fibroblasts.
ICAM-1 Expression Inhibition Assay
This assay would have measured the effect of this compound on IL-1-induced ICAM-1 expression on the surface of endothelial cells.
Conclusion
This compound is a well-characterized, potent, and species-specific antagonist of the human type I IL-1 receptor. Its activity in human cells and cynomolgus monkeys, coupled with its lack of activity in murine models, makes it a valuable tool for studying the IL-1 signaling pathway in primate systems and highlights the importance of species considerations in drug development. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. For complete and detailed experimental protocols, readers are directed to the primary literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. velvio.com [velvio.com]
- 3. Preclinical evaluation of the mono-PEGylated recombinant human interleukin-11 in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daily ascending dosing in cynomolgus monkeys to mitigate cytokine release syndrome induced by ERY22, surrogate for T-cell redirecting bispecific antibody ERY974 for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Translatability of findings from cynomolgus monkey to human suggests a mechanistic role for IL-21 in promoting immunogenicity to an anti-PD-1/IL-21 mutein fusion protein [frontiersin.org]
- 6. Inhibition of interleukin 1 (IL-1) binding and bioactivity in vitro and modulation of acute inflammation in vivo by IL-1 receptor antagonist and anti-IL-1 receptor monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on AF12198: A Novel Antagonist of the IL-1 Receptor in Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 (IL-1) is a pivotal cytokine in the inflammatory cascade, making it a key target for therapeutic intervention in a host of inflammatory diseases. This technical guide delves into the foundational research on AF12198, a novel low molecular weight peptide antagonist of the human type I interleukin-1 receptor (IL-1RI). This compound has demonstrated both in vitro and in vivo efficacy in blocking IL-1-mediated inflammatory responses. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols from seminal studies, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a 15-amino acid peptide (Ac-FEWTPGWYQJYALPL-NH2, where J represents the unnatural amino acid 2-azetidine-1-carboxylic acid) identified through phage display library screening.[1] It functions as a selective antagonist of the human type I IL-1 receptor.[1] Unlike the naturally occurring IL-1 receptor antagonist (IL-1ra), this compound is a small molecule, which can offer advantages in terms of production and delivery.[1] Its antagonistic activity prevents the binding of both IL-1α and IL-1β, potent regulators of inflammatory responses, to their receptor, thereby inhibiting downstream signaling and the expression of inflammatory mediators.[1]
Mechanism of Action: Targeting the IL-1 Signaling Pathway
This compound exerts its anti-inflammatory effects by selectively binding to the human type I IL-1 receptor.[1] This binding competitively inhibits the binding of IL-1α and IL-1β, which are the natural ligands for this receptor. The IL-1RI is a critical component of the inflammatory signaling cascade. Upon ligand binding, it recruits the accessory protein IL-1RAcP, leading to the formation of a signaling complex that initiates a downstream cascade involving the activation of NF-κB and MAP kinases. This ultimately results in the transcription of numerous pro-inflammatory genes, including those for cytokines like IL-6 and IL-8, and adhesion molecules like ICAM-1.[2] By blocking the initial ligand-receptor interaction, this compound effectively abrogates this entire downstream signaling pathway.
Quantitative Data on In Vitro and In Vivo Efficacy
Seminal studies have quantified the inhibitory effects of this compound on IL-1-induced cellular responses. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of IL-1-Induced Inflammatory Mediators by this compound [1]
| Cell Type | IL-1 Induced Mediator | IC50 of this compound |
| Human Dermal Fibroblasts | Interleukin-8 (IL-8) Production | 25 nM |
| Human Endothelial Cells | Intercellular Adhesion Molecule-1 (ICAM-1) Expression | 9 nM |
Table 2: In Vivo Efficacy of this compound in Cynomolgus Monkeys [1]
| Experimental Setup | Measured Outcome | Result |
| Intravenous infusion of this compound | Ex vivo IL-1 induction of IL-6 | Blocked |
| Intravenous infusion of this compound | In vivo induction of IL-6 | Down-modulated |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the foundational research on this compound.
In Vitro Inhibition of IL-1-Induced IL-8 Production
-
Cell Line: Human dermal fibroblasts.
-
Stimulation: Cells were stimulated with Interleukin-1 (IL-1).
-
Treatment: Various concentrations of this compound were added to the cell cultures.
-
Assay: The concentration of IL-8 in the cell culture supernatant was measured, likely using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve of this compound.
In Vitro Inhibition of IL-1-Induced ICAM-1 Expression
-
Cell Line: Human endothelial cells.
-
Stimulation: Cells were stimulated with IL-1.
-
Treatment: Various concentrations of this compound were co-incubated with the cells.
-
Assay: The expression of ICAM-1 on the surface of the endothelial cells was quantified, likely using flow cytometry with a fluorescently labeled anti-ICAM-1 antibody.
-
Data Analysis: The IC50 was determined from the dose-response curve.
In Vivo Assessment in Cynomolgus Monkeys
-
Animal Model: Cynomolgus monkeys.
-
Treatment: this compound was administered as an intravenous infusion.
-
Ex Vivo Analysis: Blood samples were collected from the treated animals. These samples were then stimulated with IL-1 ex vivo, and the subsequent induction of IL-6 was measured.
-
In Vivo Analysis: The in vivo induction of IL-6 was also measured, likely from plasma or serum samples, to assess the systemic effect of this compound.
-
Assay: IL-6 levels were quantified using a sensitive immunoassay such as ELISA.
-
Outcome: The study observed a blockage of ex vivo IL-1-induced IL-6 and a down-modulation of in vivo IL-6 induction.[1]
Conclusion and Future Directions
The foundational research on this compound establishes it as a potent and selective small molecule antagonist of the human type I IL-1 receptor.[1] Its demonstrated efficacy in blocking key inflammatory mediators both in vitro and in vivo highlights its potential as a therapeutic agent for IL-1-driven inflammatory diseases.[1] Further research would be necessary to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as its safety and efficacy in various preclinical models of inflammatory conditions. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the exploration of this compound and other novel anti-inflammatory therapeutics.
References
AF12198: A Potent Peptide Antagonist for Interrogating Interleukin-1 Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 (IL-1), a key pleiotropic cytokine, plays a central role in orchestrating the inflammatory response. The IL-1 family of ligands and their receptors are pivotal in both innate and adaptive immunity, and their dysregulation is implicated in a wide array of inflammatory and autoimmune diseases. Consequently, the development of specific antagonists to probe IL-1 signaling and for therapeutic intervention is of significant interest. AF12198 is a novel, potent, and selective low molecular weight peptide antagonist of the human type I interleukin-1 receptor (IL-1R1), making it a valuable tool for the detailed study of IL-1 biology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, experimental methodologies for its use, and visualizations of the relevant biological pathways and experimental workflows.
This compound: Mechanism of Action and Specificity
This compound is a 15-amino acid peptide with the sequence Ac-FEWTPGWYQJYALPL-NH2, where 'J' represents the unnatural amino acid 2-azetidine-1-carboxylic acid.[1] Its primary mechanism of action is the competitive antagonism of the human type I IL-1 receptor (IL-1R1).[2] By binding to IL-1R1, this compound prevents the binding of the endogenous agonists IL-1α and IL-1β, thereby blocking the initiation of the downstream signaling cascade that leads to the expression of numerous pro-inflammatory genes.[1][2]
A key feature of this compound is its high selectivity for the human IL-1R1. It exhibits significantly lower affinity for the human type II IL-1 receptor (IL-1R2) and the murine type I IL-1 receptor, highlighting its species and receptor-type specificity.[1][2] This selectivity makes it a precise tool for dissecting the role of IL-1R1-mediated signaling in human cells and systems.
Quantitative Data Summary
The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Binding Affinity and Inhibitory Activity of this compound
| Target | Assay | Cell Type/System | IC50 | Reference |
| Human IL-1R1 | Competitive binding with 125I-IL-1α | - | 8 nM | [2] |
| Human IL-1R2 | Competitive binding | - | 6.7 µM | [2] |
| Murine IL-1R1 | Competitive binding | - | >200 µM | [2] |
| IL-1-induced IL-8 Production | Inhibition of IL-8 secretion | Human Dermal Fibroblasts | 25 nM | [1][2] |
| IL-1-induced ICAM-1 Expression | Inhibition of ICAM-1 expression | Human Umbilical Vein Endothelial Cells (HUVECs) | 9 nM | [1][2] |
| IL-1-induced IL-6 Induction | Inhibition of IL-6 secretion | Heparinized human primate blood | 15 µM | [2] |
| IL-1-induced IL-6 Induction | Inhibition of IL-6 secretion | Blood from cynomolgus monkeys | 17 µM | [2] |
Table 2: In Vivo Activity of this compound
| Animal Model | Experimental Effect | Dosage | Outcome | Reference |
| Cynomolgus Monkeys | Blocks ex vivo IL-1 induction of IL-6 | - | Down-modulation of in vivo IL-6 induction | [1] |
| Rats with LPS-induced acute lung inflammation | Attenuation of lung MPO activity and reduction of lung microvascular leakage | 16 mg/kg (intravenous infusion) 30 min before LPS | Significant reduction in MPO activity and microvascular leakage at 4h, 12h, and 24h post-LPS | [2] |
Key Experimental Protocols
Detailed, step-by-step protocols for the use of this compound are often specific to the laboratory and experimental setup. However, based on published studies, the following sections provide an overview of the methodologies for key experiments.
Inhibition of IL-1-Induced IL-8 Production in Human Dermal Fibroblasts
This assay quantifies the ability of this compound to block the production of the pro-inflammatory chemokine IL-8 in response to IL-1 stimulation.
-
Cell Culture: Human dermal fibroblasts are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Stimulation: The fibroblasts are pre-incubated with varying concentrations of this compound for a specified period. Subsequently, they are stimulated with a pro-inflammatory concentration of IL-1α or IL-1β.
-
Incubation: The cells are incubated for a sufficient time to allow for the production and secretion of IL-8 into the culture supernatant.
-
Quantification of IL-8: The concentration of IL-8 in the culture supernatant is measured using a sensitive and specific method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 value for this compound is determined by plotting the percentage of inhibition of IL-8 production against the concentration of this compound and fitting the data to a dose-response curve.
Inhibition of IL-1-Induced ICAM-1 Expression in Human Umbilical Vein Endothelial Cells (HUVECs)
This assay assesses the efficacy of this compound in preventing the upregulation of the cell adhesion molecule ICAM-1 on the surface of endothelial cells following IL-1 stimulation.
-
Cell Culture: HUVECs are cultured in specialized endothelial cell growth media until they form a confluent monolayer.
-
Treatment: The HUVEC monolayer is treated with different concentrations of this compound prior to or concurrently with stimulation by IL-1α or IL-1β.
-
Incubation: The cells are incubated for a period that allows for the surface expression of ICAM-1.
-
Detection of ICAM-1: The level of ICAM-1 expression on the cell surface is quantified. This can be achieved through various methods, including cell-based ELISA or flow cytometry using a fluorescently labeled anti-ICAM-1 antibody.
-
Data Analysis: The IC50 value is calculated by determining the concentration of this compound that results in a 50% reduction in IL-1-induced ICAM-1 expression.
In Vivo Inhibition of IL-6 Induction in Cynomolgus Monkeys
This experimental model demonstrates the in vivo bioactivity of this compound.
-
Animal Model: Cynomolgus monkeys are used as a non-human primate model.
-
Administration of this compound: this compound is administered to the monkeys, typically via intravenous infusion.
-
Ex Vivo IL-1 Induction of IL-6: Blood samples are collected from the treated animals. These samples are then stimulated ex vivo with IL-1 to induce the production of IL-6.
-
In Vivo IL-6 Modulation: In parallel, the in vivo levels of IL-6 are monitored following a systemic inflammatory challenge.
-
Quantification of IL-6: The concentration of IL-6 in the plasma or serum is measured using a validated immunoassay.
-
Analysis: The ability of this compound to block the ex vivo induction of IL-6 and to down-modulate the in vivo levels of IL-6 is assessed.
Visualizing the Molecular and Experimental Landscape
Interleukin-1 Signaling Pathway and the Action of this compound
The following diagram illustrates the canonical IL-1 signaling pathway and highlights the inhibitory role of this compound.
Caption: IL-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound Activity
The following diagram outlines a typical experimental workflow for the characterization of this compound's antagonist activity.
References
Methodological & Application
Application Notes and Protocols for AF12198: An In Vitro Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing AF12198, a potent and selective peptide antagonist of the human type I interleukin-1 receptor (IL-1R1). This document details the methodologies for key assays to evaluate the efficacy and mechanism of action of this compound, presents quantitative data in a clear, tabular format, and includes visualizations of the relevant signaling pathway and experimental workflows.
Application Notes
This compound is a 15-mer peptide that has been identified as a selective antagonist of the human IL-1R1. It effectively blocks the binding of interleukin-1 (IL-1) and subsequently inhibits downstream inflammatory signaling pathways. The following sections describe the key in vitro applications of this compound.
Target Binding and Affinity
This compound demonstrates high affinity and selectivity for the human IL-1R1. Competitive binding assays are crucial to determine its binding affinity, typically expressed as the half-maximal inhibitory concentration (IC50).
Inhibition of Pro-inflammatory Cytokine Production
A primary function of IL-1 is the induction of other pro-inflammatory cytokines. This compound has been shown to effectively inhibit the IL-1-induced production of key inflammatory mediators such as Interleukin-8 (IL-8) and Interleukin-6 (IL-6) in relevant cell types.
Downregulation of Cell Adhesion Molecule Expression
IL-1 signaling promotes the expression of cell adhesion molecules on endothelial cells, facilitating the recruitment of immune cells to sites of inflammation. This compound can be assayed for its ability to inhibit the IL-1-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1).
Mechanism of Action: Inhibition of NF-κB Signaling
The pro-inflammatory effects of IL-1 are largely mediated through the activation of the NF-κB signaling pathway. This compound's mechanism of action involves the blockade of this pathway by preventing the initial ligand-receptor interaction.
Quantitative Data Summary
The following tables summarize the quantitative data for the in vitro activity of this compound.
Table 1: Binding Affinity of this compound to IL-1 Receptors
| Receptor | IC50 (nM) |
| Human IL-1 Receptor Type I | 8 |
| Human IL-1 Receptor Type II | > 6700 |
| Murine IL-1 Receptor Type I | > 200000 |
Table 2: Inhibition of IL-1-induced Cellular Responses by this compound
| Assay | Cell Type | IL-1-induced Marker | IC50 |
| IL-8 Production | Human Dermal Fibroblasts | IL-8 | 25 nM |
| ICAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | ICAM-1 | 9 nM |
| IL-6 Production | Human Primate Blood | IL-6 | 15 µM |
Experimental Protocols
This section provides detailed protocols for the key in vitro experiments to characterize this compound.
Protocol 1: IL-1R1 Competitive Binding Assay
This protocol determines the ability of this compound to compete with a radiolabeled IL-1 ligand for binding to the human IL-1R1.
Materials:
-
HEK293 cells stably expressing human IL-1R1
-
Radiolabeled IL-1β (e.g., [¹²⁵I]IL-1β)
-
Unlabeled recombinant human IL-1β
-
This compound
-
Binding Buffer (e.g., RPMI 1640 with 1% BSA and 25 mM HEPES)
-
Wash Buffer (e.g., ice-cold PBS)
-
Scintillation fluid and counter
Procedure:
-
Culture HEK293-IL-1R1 cells to 80-90% confluency in 24-well plates.
-
Prepare serial dilutions of this compound and unlabeled IL-1β (for positive control) in Binding Buffer.
-
Wash the cells once with ice-cold PBS.
-
Add 200 µL of Binding Buffer containing a fixed concentration of radiolabeled IL-1β (e.g., 50 pM) and varying concentrations of this compound or unlabeled IL-1β to each well.
-
Incubate the plate at 4°C for 2-4 hours with gentle agitation.
-
Aspirate the binding solution and wash the cells three times with ice-cold Wash Buffer.
-
Lyse the cells with 0.5 M NaOH and collect the lysate.
-
Add the lysate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value.
Protocol 2: Inhibition of IL-1-induced IL-8 Production in Human Dermal Fibroblasts
This protocol measures the ability of this compound to inhibit the secretion of IL-8 from human dermal fibroblasts stimulated with IL-1β.[1]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium
-
Recombinant human IL-1β
-
This compound
-
Human IL-8 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Seed HDFs into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
Stimulate the cells with a final concentration of 1 ng/mL of recombinant human IL-1β. Include a negative control (no IL-1β) and a positive control (IL-1β alone).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of IL-8 production for each concentration of this compound and determine the IC50 value.
Protocol 3: Inhibition of IL-1-induced ICAM-1 Expression in HUVECs
This protocol assesses the effect of this compound on the surface expression of ICAM-1 on human umbilical vein endothelial cells (HUVECs) stimulated with IL-1β, using a cell-based ELISA.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Recombinant human IL-1β
-
This compound
-
Primary antibody against human ICAM-1
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well cell culture plates
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 1 x 10⁴ cells/well and grow to confluency.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 10 ng/mL of IL-1β for 18-24 hours.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate the cells with a primary antibody against human ICAM-1 for 1-2 hours at room temperature.
-
Wash the cells and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash the cells and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition of ICAM-1 expression and determine the IC50 value.
Protocol 4: NF-κB Reporter Assay
This protocol determines the inhibitory effect of this compound on IL-1-induced NF-κB activation using a reporter gene assay.[2][3][4][5]
Materials:
-
HEK293 cells stably co-transfected with a human IL-1R1 expression vector and an NF-κB-luciferase reporter construct.
-
Cell culture medium
-
Recombinant human IL-1β
-
This compound
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Seed the reporter cells into a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with 10 ng/mL of IL-1β for 6 hours.
-
Lyse the cells and measure the luciferase activity using a Luciferase Assay System according to the manufacturer's protocol with a luminometer.
-
Calculate the percentage of inhibition of NF-κB activation and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: IL-1 Signaling Pathway and this compound's Mechanism of Action.
Experimental Workflow
Caption: General Experimental Workflow for this compound In Vitro Assays.
References
- 1. Dermal fibroblasts are the key sensors of aseptic skin inflammation through interleukin 1 release by lesioned keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for AF12198 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF12198 is a synthetic 15-mer peptide that functions as a selective antagonist of the human type I interleukin-1 (IL-1) receptor (IL-1RI).[1] By binding to IL-1RI, this compound effectively blocks the downstream signaling cascade initiated by the pro-inflammatory cytokines IL-1α and IL-1β.[1][2][3] This antagonistic activity makes this compound a valuable tool for investigating the role of the IL-1 signaling pathway in various biological processes and a potential therapeutic agent for IL-1 mediated inflammatory diseases.[4]
These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to study its inhibitory effects on IL-1-induced cellular responses.
Mechanism of Action
Interleukin-1 (IL-1) plays a central role in initiating and amplifying inflammatory responses.[4][5] The binding of IL-1α or IL-1β to IL-1RI on the cell surface leads to the recruitment of the IL-1 receptor accessory protein (IL-1RAcP).[3][5][6] This dimerization event brings the intracellular Toll/interleukin-1 receptor (TIR) domains of the two receptor components into close proximity, initiating a downstream signaling cascade.[3] This cascade involves the recruitment of adaptor proteins like MyD88 and subsequent activation of kinases such as IRAKs and TRAF6, ultimately leading to the activation of transcription factors like NF-κB and AP-1.[2][5][6] These transcription factors then drive the expression of numerous pro-inflammatory genes, including cytokines (e.g., IL-6, IL-8), chemokines, and adhesion molecules (e.g., ICAM-1).[1][2]
This compound acts as a competitive antagonist at the IL-1RI. By occupying the receptor binding site, it prevents IL-1 from binding and initiating the signaling cascade, thereby inhibiting the subsequent inflammatory gene expression.[1][3]
Figure 1: this compound Mechanism of Action.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro cell-based assays. The following table summarizes the key reported values.
| Cell Line | Assay | Readout | IC50 (nM) | Reference |
| Human Dermal Fibroblasts | IL-1 Induced IL-8 Production | IL-8 Concentration | 25 | [1] |
| Human Endothelial Cells | IL-1 Induced ICAM-1 Expression | ICAM-1 Expression | 9 | [1] |
Experimental Protocols
Reagent Preparation and Storage
-
This compound Peptide: The peptide sequence for this compound is Ac-FEWTPGWYQJYALPL-NH2, where J represents the unnatural amino acid 2-azetidine-1-carboxylic acid.[1]
-
Reconstitution: Reconstitute lyophilized this compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution (e.g., 1 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the lyophilized peptide and stock solutions at -20°C or -80°C for long-term stability.
Protocol 1: Inhibition of IL-1-Induced IL-8 Production in Human Dermal Fibroblasts
This protocol details the methodology to assess the ability of this compound to inhibit the production of the chemokine IL-8 in response to IL-1 stimulation in human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant Human IL-1β
-
This compound Stock Solution
-
96-well cell culture plates
-
Human IL-8 ELISA Kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture HDFs to 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh growth medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well.
-
Incubate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
Serum Starvation (Optional but Recommended):
-
Aspirate the growth medium and replace it with a serum-free or low-serum medium.
-
Incubate for 4-6 hours to reduce basal signaling.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Pre-treat the cells with the desired concentrations of this compound for 1 hour.
-
Add a final concentration of IL-1β (e.g., 1-10 ng/mL) to the wells.
-
Include appropriate controls:
-
Untreated cells (negative control)
-
Cells treated with IL-1β only (positive control)
-
Cells treated with this compound only (to check for any agonist activity)
-
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
-
IL-8 Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-8 production for each concentration of this compound compared to the IL-1β-only treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Figure 2: IL-8 Inhibition Assay Workflow.
Protocol 2: Inhibition of IL-1-Induced ICAM-1 Expression in Human Endothelial Cells
This protocol outlines the procedure to evaluate the effect of this compound on the expression of the adhesion molecule ICAM-1 on the surface of human endothelial cells following IL-1 stimulation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other human endothelial cells
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Recombinant Human IL-1β
-
This compound Stock Solution
-
6-well or 12-well cell culture plates
-
PBS (Phosphate Buffered Saline)
-
Trypsin or other cell detachment solution
-
FACS Buffer (PBS with 1% BSA)
-
Anti-human ICAM-1 antibody (conjugated to a fluorophore, e.g., FITC or PE)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Culture endothelial cells to 80-90% confluency.
-
Seed the cells into a 6-well or 12-well plate at an appropriate density.
-
Incubate at 37°C and 5% CO2 for 24-48 hours to form a confluent monolayer.
-
-
Treatment:
-
Prepare serial dilutions of this compound in endothelial cell growth medium.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with IL-1β (e.g., 1-10 ng/mL).
-
Include appropriate controls:
-
Untreated cells
-
Cells treated with IL-1β only
-
Cells treated with this compound only
-
-
-
Incubation:
-
Incubate the plate for 6-24 hours at 37°C and 5% CO2.
-
-
Cell Harvesting and Staining:
-
Aspirate the medium and wash the cells with PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution or brief trypsinization.
-
Resuspend the cells in FACS buffer.
-
Add the anti-human ICAM-1 antibody and the isotype control to separate tubes of cells.
-
Incubate on ice or at 4°C for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer by centrifugation.
-
Resuspend the final cell pellet in FACS buffer.
-
-
Flow Cytometry:
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the mean fluorescence intensity (MFI) of ICAM-1 expression.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ICAM-1 expression for each this compound concentration relative to the IL-1β-only treated control.
-
Plot the dose-response curve and calculate the IC50 value.
-
Figure 3: ICAM-1 Expression Inhibition Assay Workflow.
Troubleshooting and Considerations
-
Cell Type Specificity: this compound is selective for the human type I IL-1 receptor and does not bind to the murine type I receptor.[1] Therefore, it is essential to use human cell lines or primary cells for these experiments.
-
Concentration of IL-1: The optimal concentration of IL-1β for stimulation may vary depending on the cell type and the specific lot of the cytokine. It is recommended to perform a dose-response experiment for IL-1β to determine the EC50 or a submaximal stimulating concentration for your specific assay.
-
Incubation Times: The incubation times for both this compound pre-treatment and IL-1β stimulation may need to be optimized for different cell types and readouts. Time-course experiments can help determine the optimal time points.
-
Controls: The inclusion of appropriate positive and negative controls is critical for the interpretation of the results.
-
Peptide Stability: To ensure the activity of this compound, proper storage and handling of the peptide and its solutions are crucial. Avoid multiple freeze-thaw cycles.
References
- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin-1 (IL-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Structural Basis of IL-1 Family Cytokine Signaling [frontiersin.org]
- 4. Treating inflammation by blocking interleukin-1 in a broad spectrum of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. BIOCARTA_IL1R_PATHWAY [gsea-msigdb.org]
Application Notes and Protocols for AF12198 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AF12198, a potent and selective antagonist of the human type I interleukin-1 (IL-1) receptor, in in vitro settings. Detailed protocols for assessing its inhibitory activity on IL-1-induced cellular responses are outlined below.
Introduction
This compound is a small molecule inhibitor that selectively targets the human IL-1 receptor type I (IL-1RI). By blocking the binding of the pro-inflammatory cytokines Interleukin-1α (IL-1α) and Interleukin-1β (IL-1β) to IL-1RI, this compound effectively abrogates the downstream signaling cascade that leads to the expression of various inflammatory mediators, including other cytokines and cell adhesion molecules. This makes this compound a valuable tool for studying IL-1-mediated inflammatory processes and for the development of novel anti-inflammatory therapeutics.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various human cell-based assays. The half-maximal inhibitory concentrations (IC50) for two key assays are summarized in the table below.
| Assay | Cell Type | Stimulant | Measured Endpoint | IC50 (nM) | Reference |
| IL-8 Production Inhibition | Human Dermal Fibroblasts | IL-1 | IL-8 | 25 | [1] |
| ICAM-1 Expression Inhibition | Human Endothelial Cells | IL-1 | ICAM-1 | 9 | [1] |
Signaling Pathway
This compound exerts its effect by competitively inhibiting the binding of IL-1α and IL-1β to the IL-1RI. This prevents the recruitment of the co-receptor, IL-1 receptor accessory protein (IL-1RAcP), and the subsequent initiation of the intracellular signaling cascade. The downstream consequences of this inhibition include the suppression of the activation of key transcription factors such as NF-κB and AP-1, which are responsible for the expression of a multitude of pro-inflammatory genes, including those encoding for IL-8 and ICAM-1.
Caption: IL-1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for evaluating the in vitro efficacy of this compound.
Protocol 1: Inhibition of IL-1-induced IL-8 Production in Human Dermal Fibroblasts
This protocol describes how to measure the inhibitory effect of this compound on the production of the chemokine IL-8 by human dermal fibroblasts stimulated with IL-1.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Recombinant Human IL-1β
-
96-well cell culture plates
-
Human IL-8 ELISA Kit
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Culture HDFs in Fibroblast Growth Medium at 37°C in a 5% CO2 humidified incubator. Passage the cells when they reach 80-90% confluency.
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 2.5 x 10^4 cells/well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.
-
Serum Starvation: After 24 hours, replace the growth medium with 100 µL of serum-free medium and incubate for an additional 24 hours.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Add the desired concentrations of this compound to the wells and incubate for 1 hour at 37°C. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
IL-1 Stimulation: Add IL-1β to the wells to a final concentration of 10 ng/mL (or a pre-determined optimal concentration).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatants for IL-8 measurement.
-
IL-8 ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-8 production for each concentration of this compound compared to the IL-1β stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Protocol 2: Inhibition of IL-1-induced ICAM-1 Expression in Human Endothelial Cells
This protocol details the methodology to assess the effect of this compound on the expression of the intercellular adhesion molecule-1 (ICAM-1) on the surface of human endothelial cells following IL-1 stimulation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable human endothelial cells
-
Endothelial Cell Growth Medium
-
This compound
-
Recombinant Human IL-1β
-
96-well cell culture plates
-
Human ICAM-1 ELISA Kit (cell-based or for soluble ICAM-1)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Culture endothelial cells in Endothelial Cell Growth Medium at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed endothelial cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Inhibitor Pre-treatment: Once the cells are confluent, replace the medium with fresh medium containing serial dilutions of this compound. Incubate for 1 hour at 37°C. Include a vehicle control.
-
IL-1 Stimulation: Add IL-1β to the wells to a final concentration of 5 ng/mL (or a pre-determined optimal concentration).[1]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
ICAM-1 Measurement:
-
For Cell-Based ELISA: Fix the cells and follow the protocol for a cell-based ELISA to detect surface ICAM-1 expression.
-
For Soluble ICAM-1 ELISA: Collect the cell culture supernatants and measure the concentration of soluble ICAM-1 using a standard sandwich ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition of ICAM-1 expression or release for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for testing the inhibitory effect of this compound on IL-1-induced protein expression in vitro.
References
In Vivo Administration of AF12198 in Mice: Application Notes and Protocols
A Critical Note on Species Specificity: It is imperative for researchers to note that AF12198, a peptide-based antagonist, selectively binds to the human type I interleukin-1 receptor (IL-1R1). Crucially, it does not bind to the murine type I IL-1 receptor[1]. This species specificity renders standard laboratory mouse models unsuitable for in vivo efficacy studies of this compound, as the drug target is absent.
Consequently, this document provides a generalized protocol for the in vivo administration of a peptide-based IL-1 receptor antagonist in a scientifically appropriate mouse model, such as a humanized mouse model expressing the human IL-1R1. The following protocols are intended as a guide and should be adapted based on the specific experimental goals, the characteristics of the antagonist, and the chosen mouse model.
Introduction
Interleukin-1 (IL-1) is a key pro-inflammatory cytokine involved in a multitude of physiological and pathological processes. Dysregulation of the IL-1 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases. This compound is a potent peptide antagonist of the human IL-1 receptor type I, designed to competitively inhibit the binding of IL-1α and IL-1β, thereby blocking downstream inflammatory signaling[1].
These application notes provide a framework for the in vivo evaluation of a human-specific IL-1 receptor antagonist in a suitable mouse model.
Signaling Pathway
This compound exerts its effect by blocking the initial step of the IL-1 signaling cascade. By binding to the human IL-1R1, it prevents the formation of the active receptor complex with the IL-1 receptor accessory protein (IL-1RAcP). This inhibition abrogates the recruitment of downstream signaling molecules like MyD88 and IRAKs, ultimately preventing the activation of transcription factors such as NF-κB and AP-1, which are responsible for the expression of numerous inflammatory genes[2][3].
Figure 1: IL-1 Signaling Pathway and Mechanism of Action of this compound.
Experimental Protocols
Animal Model Selection
Due to the species specificity of this compound, a mouse model expressing the human IL-1R1 is required.
-
Recommended Model: Genetically humanized mice expressing the human IL1R1 gene. These can be generated by knocking in the human gene at the murine locus[4].
-
Strain: The background strain should be chosen based on the disease model to be induced (e.g., C57BL/6 for many inflammatory models).
-
Animal Characteristics: Specify age (e.g., 8-12 weeks) and sex of the mice. House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Compound Formulation and Preparation
-
Solvent/Vehicle: As a peptide, this compound should be dissolved in a sterile, biocompatible vehicle. Common choices include sterile phosphate-buffered saline (PBS) or saline (0.9% NaCl). The final formulation should be sterile-filtered.
-
Concentration: The concentration should be calculated based on the desired dose and the maximum recommended injection volume for the chosen route of administration.
-
Storage: Store the stock solution and aliquots at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
In Vivo Administration
The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.
-
Intravenous (IV) Injection: For rapid systemic distribution and high bioavailability.
-
Procedure: Administer via the tail vein.
-
Volume: Typically 100-200 µL for a 25g mouse.
-
-
Subcutaneous (SC) Injection: For slower, more sustained absorption.
-
Procedure: Inject into the loose skin over the back or flank.
-
Volume: Up to 200 µL per site.
-
-
Intraperitoneal (IP) Injection: For systemic administration with relatively rapid absorption.
-
Procedure: Inject into the lower abdominal quadrant.
-
Volume: Up to 200 µL.
-
Dosing Regimen
The optimal dose and frequency will need to be determined empirically. A dose-response study is recommended.
| Parameter | Description |
| Dose Range | 1 - 50 mg/kg (hypothetical, to be determined by dose-finding studies) |
| Frequency | Once daily, every other day, or as determined by pharmacokinetic studies. |
| Duration | Dependent on the disease model (e.g., 7-14 days for an acute inflammatory model). |
| Control Groups | Vehicle control (same volume and route as the treatment group). Positive control (e.g., a known anti-inflammatory drug) may also be included. |
Monitoring and Endpoint Analysis
-
Clinical Monitoring: Daily monitoring of body weight, general health, and any disease-specific clinical scores.
-
Pharmacokinetic Analysis: Collection of blood samples at various time points post-administration to determine the concentration of the peptide in circulation.
-
Pharmacodynamic Analysis: Measurement of downstream biomarkers of IL-1 signaling, such as serum levels of IL-6 or C-reactive protein (CRP).
-
Efficacy Endpoints: At the end of the study, collect tissues for:
-
Histology: To assess tissue damage and inflammatory cell infiltration.
-
Cytokine Analysis: Measurement of pro-inflammatory cytokines in tissue homogenates or serum using ELISA or multiplex assays.
-
Gene Expression Analysis: qPCR or RNA-seq to analyze the expression of inflammatory genes in target tissues.
-
Experimental Workflow
The following diagram outlines a general workflow for an in vivo efficacy study.
Figure 2: Generalized Experimental Workflow for In Vivo Efficacy Testing.
Conclusion
While this compound holds therapeutic promise as an IL-1 receptor antagonist, its species specificity is a critical consideration for preclinical in vivo testing. The use of appropriate humanized mouse models is essential to obtain meaningful data on the efficacy and mechanism of action of this and other human-specific biotherapeutics. The protocols and workflows outlined in this document provide a foundational guide for researchers to design and execute robust in vivo studies.
References
- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-1 Family Antagonists in Mouse and Human Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structural Pathway of Interleukin 1 (IL-1) Initiated Signaling Reveals Mechanisms of Oncogenic Mutations and SNPs in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocytogen.com [biocytogen.com]
Utilizing AF12198 to Investigate ICAM-1 Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intercellular Adhesion Molecule-1 (ICAM-1), a member of the immunoglobulin superfamily, plays a pivotal role in inflammatory responses by mediating the adhesion and transmigration of leukocytes. Its expression on the surface of various cell types, particularly endothelial cells, is significantly upregulated by pro-inflammatory cytokines such as Interleukin-1 (IL-1). AF12198 is a potent and selective peptide antagonist of the human type I interleukin-1 receptor (IL1-R1). By blocking the binding of IL-1 to its receptor, this compound effectively inhibits the downstream signaling cascade that leads to the induction of ICAM-1 expression. This document provides detailed application notes and protocols for utilizing this compound as a tool to study IL-1-mediated ICAM-1 expression in a research setting.
Mechanism of Action
This compound is a 15-mer peptide that acts as a competitive antagonist at the human IL-1 receptor type I. It prevents IL-1α and IL-1β from binding to the receptor, thereby inhibiting the initiation of the downstream signaling pathway that involves the recruitment of MyD88, activation of IRAK kinases, and subsequent activation of the transcription factor NF-κB. The activation of NF-κB is a critical step in the transcriptional upregulation of the ICAM-1 gene. By blocking this pathway, this compound provides a specific means to investigate the role of IL-1 signaling in ICAM-1 expression and its functional consequences.
Quantitative Data Summary
The inhibitory activity of this compound on IL-1-induced cellular responses has been quantified in various in vitro assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Description | Value | Reference |
| ICAM-1 Inhibition (IC50) | Half-maximal inhibitory concentration for IL-1-induced ICAM-1 expression in endothelial cells. | 9 nM | [1] |
| IL-8 Production Inhibition (IC50) | Half-maximal inhibitory concentration for IL-1-induced IL-8 production in human dermal fibroblasts. | 25 nM | [1] |
| IL1-R1 Binding Affinity (IC50) | Half-maximal inhibitory concentration for binding to the human type I IL-1 receptor. | 8 nM | --- |
| Selectivity | Selective for human type I IL-1 receptor over human type II and murine type I receptors. | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway from IL-1 receptor activation to ICAM-1 expression and the point of inhibition by this compound.
Experimental Protocols
The following protocols provide a framework for studying the effect of this compound on IL-1-induced ICAM-1 expression in human umbilical vein endothelial cells (HUVECs).
Preparation of this compound Stock Solution
Materials:
-
This compound peptide
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on in vivo preparation guidelines, this compound can be dissolved in DMSO to create a concentrated stock solution. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in sterile DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
HUVEC Culture and Treatment
Materials:
-
Cryopreserved HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Recombinant Human IL-1β
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Tissue culture flasks and plates
Protocol:
-
Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed HUVECs into appropriate tissue culture plates (e.g., 6-well or 12-well plates) and allow them to grow to 80-90% confluency.
-
On the day of the experiment, aspirate the culture medium and wash the cells once with sterile PBS.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) in fresh culture medium for 1 hour. Include a vehicle control (medium with the same concentration of DMSO used for this compound).
-
Following the pre-treatment, add recombinant human IL-1β to the culture medium at a final concentration known to induce robust ICAM-1 expression (e.g., 1-10 ng/mL).
-
Incubate the cells for a time period optimal for ICAM-1 expression (typically 4-24 hours for protein expression).
Measurement of ICAM-1 Expression
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ICAM-1
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ICAM-1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with the loading control antibody to normalize for protein loading.
Materials:
-
Cell scraper or non-enzymatic cell dissociation solution
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated primary antibody against ICAM-1
-
Isotype control antibody
Protocol:
-
After treatment, detach the cells from the plate using a cell scraper or a gentle non-enzymatic dissociation solution.
-
Wash the cells with FACS buffer and centrifuge to pellet.
-
Resuspend the cells in FACS buffer containing the fluorochrome-conjugated anti-ICAM-1 antibody or the corresponding isotype control.
-
Incubate on ice for 30-45 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
Quantify the mean fluorescence intensity (MFI) of ICAM-1 expression.
Experimental Workflow Diagram
The following diagram outlines the general workflow for studying the effect of this compound on ICAM-1 expression.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of IL-1 signaling in the regulation of ICAM-1 expression. The provided protocols and data offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the molecular mechanisms of inflammation and for the evaluation of potential therapeutic agents targeting the IL-1/ICAM-1 axis. Careful optimization of cell culture conditions, treatment times, and concentrations of reagents will be crucial for obtaining robust and reproducible results.
References
Application of AF12198 in Autoimmune Disease Models: A Prospective Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AF12198 is a potent and selective antagonist of the human type I interleukin-1 (IL-1) receptor, a key mediator in inflammatory and autoimmune diseases.[1] While in vivo efficacy has been demonstrated in primate models, a critical species specificity, namely its lack of binding to the murine type I IL-1 receptor, has precluded its evaluation in conventional rodent models of autoimmune diseases.[1] This document provides detailed potential application notes and generalized protocols for the evaluation of a murine-active IL-1 receptor antagonist with a similar mechanism of action to this compound in three standard autoimmune disease models: collagen-induced arthritis (CIA), experimental autoimmune encephalomyelitis (EAE), and a lupus-like model (MRL/lpr mice).
Introduction to this compound and its Mechanism of Action
Interleukin-1 (IL-1) is a pleiotropic cytokine that plays a crucial role in the pathogenesis of numerous autoimmune diseases by promoting inflammation and tissue destruction. This compound is a 15-mer peptide that acts as a low molecular weight antagonist of the human type I IL-1 receptor.[1] It competitively inhibits the binding of both IL-1α and IL-1β to the receptor, thereby blocking downstream signaling pathways that lead to the expression of inflammatory mediators. In vitro studies have shown that this compound inhibits IL-1-induced production of IL-8 and intercellular adhesion molecule-1 (ICAM-1) with half-maximal inhibitory concentrations (IC50) of 25 nM and 9 nM, respectively.[1] Furthermore, intravenous administration in cynomolgus monkeys has been shown to block IL-1-induced IL-6 production.[1]
The IL-1 signaling pathway, which would be targeted by a compound like this compound, is a critical driver of inflammation. The diagram below illustrates this pathway.
Due to the species specificity of this compound, the following protocols are presented as a guide for testing a murine-active IL-1 receptor antagonist in established mouse models of autoimmune diseases.
General Experimental Workflow
The evaluation of a novel therapeutic in an autoimmune disease model typically follows a standardized workflow, from model induction and treatment to endpoint analysis.
Application in a Rheumatoid Arthritis Model: Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model for rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.
Experimental Protocol
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Day 0: Primary immunization with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA), administered intradermally at the base of the tail.
-
Day 21: Booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA), administered intradermally.
-
-
Treatment Protocol (Therapeutic):
-
Begin treatment upon the first signs of arthritis (clinical score > 1), typically around day 24-28.
-
Administer the murine-active IL-1R antagonist daily via subcutaneous or intraperitoneal injection. A dose-response study is recommended.
-
A vehicle control group (e.g., saline) and a positive control group (e.g., anti-TNF-α antibody) should be included.
-
-
Assessment of Arthritis:
-
Monitor mice daily for clinical signs of arthritis, scored on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper every 2-3 days.
-
-
Endpoint Analysis (Day 42):
-
Collect blood for measurement of serum anti-collagen antibodies and inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.
-
Harvest paws for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion (H&E and Safranin O staining).
-
Hypothetical Data Presentation
| Treatment Group | Mean Clinical Score (Day 42) | Mean Paw Thickness (mm, Day 42) | Anti-Collagen IgG (Arbitrary Units) | Serum IL-6 (pg/mL) |
| Vehicle | 10.5 ± 1.2 | 3.8 ± 0.3 | 1500 ± 250 | 85 ± 15 |
| IL-1R Antagonist (Low Dose) | 7.8 ± 1.0 | 3.2 ± 0.2 | 1100 ± 200 | 60 ± 10 |
| IL-1R Antagonist (High Dose) | 4.2 ± 0.8 | 2.5 ± 0.2 | 750 ± 150 | 35 ± 8 |
| Positive Control | 3.5 ± 0.7 | 2.4 ± 0.1 | 600 ± 120 | 30 ± 5 |
Application in a Multiple Sclerosis Model: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammation and demyelination in the central nervous system (CNS).
Experimental Protocol
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Induction of EAE:
-
Day 0: Immunize subcutaneously with 200 µg of MOG35-55 peptide emulsified in CFA.
-
Administer 200 ng of pertussis toxin intraperitoneally on day 0 and day 2.
-
-
Treatment Protocol (Prophylactic):
-
Begin treatment on the day of immunization (Day 0).
-
Administer the murine-active IL-1R antagonist daily via a suitable route.
-
Include vehicle and positive control (e.g., Fingolimod) groups.
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE, scored on a scale of 0-5 (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund).
-
-
Endpoint Analysis (Day 21-28):
-
Perfuse mice and collect spinal cords and brains.
-
Perform histological analysis for immune cell infiltration (H&E) and demyelination (Luxol Fast Blue).
-
Isolate splenocytes and re-stimulate with MOG35-55 to measure antigen-specific T-cell proliferation and cytokine production (e.g., IFN-γ, IL-17) by ELISA or flow cytometry.
-
Hypothetical Data Presentation
| Treatment Group | Mean Peak Clinical Score | Mean Day of Onset | CNS Immune Infiltration (cells/mm²) | Demyelination Score (0-3) |
| Vehicle | 3.5 ± 0.5 | 10 ± 1 | 250 ± 50 | 2.5 ± 0.4 |
| IL-1R Antagonist (Low Dose) | 2.5 ± 0.4 | 12 ± 1 | 150 ± 40 | 1.8 ± 0.3 |
| IL-1R Antagonist (High Dose) | 1.0 ± 0.3 | 15 ± 2 | 50 ± 20 | 0.8 ± 0.2 |
| Positive Control | 0.8 ± 0.2 | 16 ± 2 | 40 ± 15 | 0.6 ± 0.2 |
Application in a Systemic Lupus Erythematosus (SLE) Model: MRL/lpr mice
MRL/lpr mice spontaneously develop a lupus-like disease characterized by autoantibody production, lymphadenopathy, and immune-complex-mediated glomerulonephritis.[2]
Experimental Protocol
-
Animals: Female MRL/lpr mice.
-
Treatment Protocol:
-
Begin treatment at 8 weeks of age, prior to significant disease manifestation.[2]
-
Administer the murine-active IL-1R antagonist daily for 10-12 weeks.
-
Include vehicle and positive control (e.g., cyclophosphamide) groups.
-
-
Disease Monitoring:
-
Monitor body weight weekly.
-
Measure proteinuria weekly using urine test strips.
-
Collect blood periodically (e.g., every 4 weeks) to measure serum anti-dsDNA antibodies by ELISA.
-
-
Endpoint Analysis (18-20 weeks of age):
-
Collect blood for final anti-dsDNA antibody and blood urea nitrogen (BUN) measurement.
-
Harvest kidneys for histological assessment of glomerulonephritis (H&E and PAS staining).
-
Measure spleen and lymph node weights.
-
Hypothetical Data Presentation
| Treatment Group | Proteinuria Score (0-4) at 18 weeks | Anti-dsDNA IgG (IU/mL) at 18 weeks | Glomerulonephritis Score (0-4) | Spleen Weight (mg) |
| Vehicle | 3.2 ± 0.6 | 8500 ± 1500 | 3.5 ± 0.5 | 600 ± 80 |
| IL-1R Antagonist (Low Dose) | 2.5 ± 0.5 | 6000 ± 1200 | 2.8 ± 0.4 | 450 ± 60 |
| IL-1R Antagonist (High Dose) | 1.5 ± 0.4 | 3500 ± 800 | 1.7 ± 0.3 | 300 ± 50 |
| Positive Control | 1.0 ± 0.3 | 2000 ± 500 | 1.2 ± 0.2 | 250 ± 40 |
Conclusion
While this compound itself is not suitable for evaluation in standard murine autoimmune disease models due to species-specific receptor binding, its mechanism of action as an IL-1 receptor antagonist remains a highly relevant therapeutic strategy. The protocols and data presentation formats provided here offer a comprehensive framework for the preclinical assessment of novel, murine-active IL-1 receptor antagonists. Such studies are essential for advancing our understanding of the role of IL-1 in autoimmunity and for the development of new therapeutic interventions.
References
Application Notes and Protocols for AF12198 in In Vitro Inflammatory Response Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF12198 is a potent and selective peptide antagonist of the human type I interleukin-1 receptor (IL-1RI).[1] By competitively blocking the binding of the pro-inflammatory cytokines IL-1α and IL-1β to IL-1RI, this compound effectively inhibits downstream signaling pathways that orchestrate inflammatory responses. This makes this compound a valuable tool for in vitro studies aimed at understanding the role of the IL-1 signaling axis in various inflammatory conditions and for the preclinical evaluation of anti-inflammatory drug candidates.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on inflammatory responses in vitro, focusing on the inhibition of key inflammatory mediators such as Interleukin-8 (IL-8) and Intercellular Adhesion Molecule-1 (ICAM-1).
Mechanism of Action
Interleukin-1 (IL-1), existing as two forms, IL-1α and IL-1β, is a key mediator of inflammation. Upon binding to the IL-1 receptor type I (IL-1RI), it recruits the IL-1 receptor accessory protein (IL-1RAcP) to form a signaling complex. This complex initiates a downstream signaling cascade involving the recruitment of MyD88, activation of IRAK kinases, and subsequent activation of TRAF6. TRAF6 activation leads to the activation of two major pathways: the NF-κB pathway and the MAPK/JNK pathway. These pathways culminate in the transcriptional activation of numerous pro-inflammatory genes, including cytokines like IL-8 and adhesion molecules like ICAM-1. This compound exerts its anti-inflammatory effects by binding to IL-1RI and preventing the initial binding of IL-1, thereby blocking the entire downstream signaling cascade.
Data Presentation
The inhibitory activity of this compound on IL-1-induced inflammatory responses has been quantified in various in vitro systems. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Type | Inflammatory Stimulus | Measured Endpoint | IC50 of this compound | Reference |
| Human Dermal Fibroblasts | Interleukin-1 (IL-1) | IL-8 Production | 25 nM | [1] |
| Human Endothelial Cells | Interleukin-1 (IL-1) | ICAM-1 Expression | 9 nM | [1] |
Table 2: Specificity of this compound for Human IL-1RI
| Receptor | IC50 of this compound |
| Human Type I IL-1 Receptor | 8 nM |
| Human Type II IL-1 Receptor | 6.7 µM |
| Murine Type I IL-1 Receptor | >200 µM |
Experimental Protocols
The following are detailed protocols for investigating the anti-inflammatory effects of this compound in vitro.
Protocol 1: Inhibition of IL-1-induced IL-8 Production in Human Dermal Fibroblasts
Objective: To determine the dose-dependent inhibitory effect of this compound on IL-1-induced IL-8 production by human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant Human IL-1β
-
This compound
-
Human IL-8 ELISA Kit
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Culture HDFs in fibroblast growth medium at 37°C in a 5% CO2 incubator.
-
Seeding: Seed HDFs into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Starvation (Optional): To reduce basal IL-8 levels, replace the growth medium with a serum-free or low-serum medium for 4-6 hours prior to treatment.
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Add recombinant human IL-1β to a final concentration of 1 ng/mL to all wells except the negative control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatants.
-
IL-8 Measurement: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-8 concentration against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of IL-1-induced IL-8 production.
Protocol 2: Inhibition of IL-1-induced ICAM-1 Expression on Human Endothelial Cells
Objective: To assess the ability of this compound to inhibit IL-1-induced ICAM-1 expression on the surface of human endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other human endothelial cells
-
Endothelial cell growth medium (e.g., EGM-2)
-
Recombinant Human IL-1β
-
This compound
-
FITC-conjugated anti-human ICAM-1 (CD54) antibody
-
Isotype control antibody (FITC-conjugated)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
24-well cell culture plates
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium at 37°C in a 5% CO2 incubator.
-
Seeding: Seed HUVECs into a 24-well plate at a density of 1 x 10^5 cells/well and allow them to form a confluent monolayer.
-
Treatment:
-
Prepare serial dilutions of this compound in endothelial cell growth medium.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Add recombinant human IL-1β to a final concentration of 1 ng/mL to all wells except the negative control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Cell Detachment: Gently detach the cells using a non-enzymatic cell dissociation solution or brief trypsinization.
-
Staining:
-
Wash the detached cells with flow cytometry buffer.
-
Resuspend the cells in flow cytometry buffer containing the FITC-conjugated anti-human ICAM-1 antibody or the isotype control antibody.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in flow cytometry buffer and analyze using a flow cytometer.
-
Measure the mean fluorescence intensity (MFI) of ICAM-1 expression.
-
-
Data Analysis: Plot the MFI of ICAM-1 against the concentration of this compound. Calculate the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for investigating the in vitro anti-inflammatory effects of this compound.
References
Application Notes and Protocols: Elucidating the Downstream Effects of AF12198 on NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF12198 is a novel, low molecular weight peptide antagonist that selectively binds to the human type I interleukin-1 (IL-1) receptor (IL-1RI).[1] Interleukin-1 (IL-1), a potent pro-inflammatory cytokine, plays a critical role in initiating and amplifying inflammatory responses. A key signaling pathway activated by IL-1 is the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of a wide array of genes involved in inflammation, immunity, and cell survival.[2][3] By blocking the binding of IL-1 to its receptor, this compound effectively abrogates the downstream signaling cascade, leading to the suppression of NF-κB activation and the subsequent reduction in the expression of pro-inflammatory mediators. These application notes provide a comprehensive overview of the effects of this compound on NF-κB signaling, including quantitative data and detailed experimental protocols to assess its inhibitory activity.
Mechanism of Action
This compound acts as a competitive antagonist at the IL-1RI, preventing the binding of both IL-1α and IL-1β. This blockade of the IL-1RI inhibits the recruitment of adaptor proteins and the subsequent activation of the IκB kinase (IKK) complex. In an unstimulated state, NF-κB dimers, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, such as IκBα. Upon stimulation with IL-1, the IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[3] The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit of NF-κB, leading to its translocation into the nucleus.[4] Once in the nucleus, p65 initiates the transcription of a host of pro-inflammatory genes, including cytokines (e.g., IL-6, IL-8, TNF-α) and adhesion molecules (e.g., ICAM-1).[1] this compound, by preventing the initial IL-1RI activation, is expected to inhibit IκBα degradation and prevent the nuclear translocation of p65, thereby suppressing NF-κB-mediated gene expression.
Quantitative Data
The inhibitory effects of this compound on the downstream products of NF-κB signaling have been quantified in various in vitro and in vivo studies. The following table summarizes the key quantitative data available for this compound.
| Parameter | Cell Type/System | IL-1 Induced Response | IC50 Value | Reference |
| IL-8 Production | Human Dermal Fibroblasts | IL-1 induced IL-8 production | 25 nM | [1] |
| ICAM-1 Expression | Endothelial Cells | IL-1 induced ICAM-1 expression | 9 nM | [1] |
| IL-6 Induction | Cynomolgus Monkeys (ex vivo) | IL-1 induction of IL-6 | Blocking Activity Observed | [1] |
| IL-6 Induction | Cynomolgus Monkeys (in vivo) | Down-modulation of in vivo IL-6 induction | Activity Observed | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action of this compound and the experimental approaches to characterize its effects, the following diagrams are provided.
Caption: this compound blocks IL-1RI, inhibiting NF-κB activation.
Caption: Workflow for assessing this compound's effects on NF-κB.
Experimental Protocols
The following protocols provide detailed methodologies to investigate the inhibitory effects of this compound on key events in the NF-κB signaling pathway.
Protocol 1: Assessment of IκBα Degradation by Western Blot
This protocol is designed to determine the effect of this compound on IL-1β-induced phosphorylation and degradation of IκBα.
Materials:
-
Cell line (e.g., HeLa, THP-1, Human Dermal Fibroblasts)
-
Cell culture medium and supplements
-
This compound
-
Recombinant human IL-1β
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32/36), Rabbit anti-IκBα, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment, if necessary for the cell type.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle control for 1 hour.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes). A time course is crucial to observe the transient nature of IκBα phosphorylation and degradation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, or β-actin overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-IκBα and total IκBα band intensities to the β-actin loading control.
-
Plot the normalized band intensities against time to visualize the effect of this compound on IκBα phosphorylation and degradation.
-
Protocol 2: Analysis of p65 Nuclear Translocation by Immunofluorescence
This protocol allows for the visualization and quantification of the inhibitory effect of this compound on IL-1β-induced nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cell line (e.g., HeLa, A549)
-
Glass coverslips or imaging-compatible multi-well plates
-
Cell culture medium and supplements
-
This compound
-
Recombinant human IL-1β
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 30-60 minutes.
-
-
Immunostaining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-p65 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope. Capture images for both the p65 (green) and nuclear (blue) channels.
-
Quantify the nuclear translocation of p65. This can be done by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm. Image analysis software (e.g., ImageJ, CellProfiler) can be used to define nuclear and cytoplasmic regions based on the DAPI/Hoechst stain and measure the corresponding p65 fluorescence intensity.
-
Calculate the ratio of nuclear to cytoplasmic p65 fluorescence intensity for each cell.
-
Compare the ratios between the different treatment groups to determine the effect of this compound on p65 nuclear translocation.
-
Protocol 3: NF-κB Reporter Gene Assay
This protocol provides a quantitative measure of NF-κB transcriptional activity in response to IL-1β and its inhibition by this compound.
Materials:
-
Cell line (e.g., HEK293)
-
Cell culture medium and supplements
-
NF-κB luciferase reporter plasmid (containing multiple κB binding sites upstream of a luciferase gene)
-
Control plasmid (e.g., Renilla luciferase plasmid for normalization)
-
Transfection reagent
-
This compound
-
Recombinant human IL-1β
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 24-well or 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the plasmids for 24-48 hours.
-
-
Cell Treatment:
-
Pre-incubate the transfected cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.
-
Plot the fold induction against the concentration of this compound to determine the dose-dependent inhibition of NF-κB transcriptional activity and calculate an IC50 value.
-
Conclusion
This compound represents a promising therapeutic agent for inflammatory diseases by targeting the IL-1RI and subsequently inhibiting the pro-inflammatory NF-κB signaling pathway. The protocols outlined in these application notes provide a robust framework for researchers to further characterize the molecular mechanisms of this compound and other IL-1RI antagonists. By employing these methods, scientists can gain a deeper understanding of the downstream effects of IL-1RI blockade on NF-κB signaling and accelerate the development of novel anti-inflammatory therapies.
References
- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of p65 Nuclear Translocation by Baicalein - PMC [pmc.ncbi.nlm.nih.gov]
AF12198: Application Notes and Protocols for Neuroinflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF12198 is a potent and selective peptide antagonist of the human type I interleukin-1 receptor (IL-1R1). Interleukin-1 (IL-1) is a key pro-inflammatory cytokine implicated in the pathogenesis of a wide range of neuroinflammatory conditions. By blocking the IL-1R1, this compound offers a valuable tool for investigating the role of IL-1 signaling in the central nervous system (CNS) and for exploring the therapeutic potential of IL-1R1 antagonism in neurodegenerative diseases.
While direct studies of this compound in specific neuroinflammatory disease models are not yet available in the public domain, its well-defined mechanism of action as an IL-1R1 antagonist provides a strong rationale for its application in this research area. The IL-1 signaling pathway is a critical driver of neuroinflammation in conditions such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. This document provides detailed application notes and protocols to guide researchers in utilizing this compound to explore its potential in these contexts.
Quantitative Data Summary
The following tables summarize the known in vitro and in vivo activities of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Description | Value | Cell Type/System | Reference |
| IC50 | Inhibition of IL-1-induced IL-8 production | 25 nM | Human Dermal Fibroblasts | [1](2) |
| IC50 | Inhibition of IL-1-induced ICAM-1 expression | 9 nM | Endothelial Cells | [1](2) |
| IC50 | Binding to human IL-1 Receptor Type I (IL-1R1) | 8 nM | N/A | [3](4) |
| IC50 | Inhibition of IL-1-induced IL-6 production | 15 µM | Heparinized Human Blood | [3](4) |
Table 2: In Vivo and Ex Vivo Activity of this compound
| Species | Activity | Outcome | Reference |
| Cynomolgus Monkey | Blocks ex vivo IL-1 induction of IL-6 | Down-modulation of in vivo IL-6 induction | [1](2) |
| Cynomolgus Monkey | Inhibition of IL-1-induced IL-6 production (ex vivo) | IC50 = 17 µM | [3](4) |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in blocking the IL-1 signaling pathway.
Caption: this compound competitively antagonizes the IL-1 receptor type I (IL-1R1).
Experimental Protocols
Given the central role of IL-1 in neuroinflammation, this compound can be a powerful tool to dissect its contribution to various disease processes. Below are detailed protocols for foundational in vitro and in vivo experiments that can be adapted to study the effects of this compound.
In Vitro Application: Inhibition of Microglial Activation
Microglia are the resident immune cells of the CNS and are key players in neuroinflammation. This protocol describes how to assess the ability of this compound to inhibit the activation of primary microglia by lipopolysaccharide (LPS), a potent inflammatory stimulus.
1. Isolation and Culture of Primary Microglia
-
Materials:
-
Postnatal day 1-3 mouse or rat pups
-
DMEM with 10% FBS and penicillin/streptomycin
-
Trypsin (2.5%)
-
DNase I
-
Poly-L-lysine coated T75 flasks
-
-
Procedure:
-
Euthanize pups and dissect cortices in cold HBSS.
-
Mince tissue and incubate in trypsin and DNase I at 37°C for 15 minutes.
-
Triturate the tissue to obtain a single-cell suspension.
-
Plate the mixed glial cell suspension in poly-L-lysine coated T75 flasks.
-
Culture for 10-14 days until a confluent layer of astrocytes is formed with microglia growing on top.
-
Isolate microglia by shaking the flasks on an orbital shaker at 180-220 rpm for 2 hours at 37°C.
-
Collect the supernatant containing the detached microglia and plate for experiments.
-
2. Microglia Activation Assay
-
Materials:
-
Primary microglia cultured in 96-well plates
-
This compound (various concentrations)
-
Lipopolysaccharide (LPS) from E. coli (100 ng/mL)
-
Griess Reagent for nitrite measurement (a proxy for nitric oxide)
-
ELISA kits for TNF-α and IL-6
-
-
Procedure:
-
Plate primary microglia at a density of 5 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.
-
Stimulate the microglia with LPS (100 ng/mL) for 24 hours. Include a vehicle control (no LPS) and a positive control (LPS alone).
-
After 24 hours, collect the cell culture supernatant.
-
Measure the concentration of nitrite in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Normalize the data to the LPS-only control and calculate the IC50 of this compound for the inhibition of each inflammatory marker.
-
Caption: Workflow for assessing this compound's effect on microglial activation.
In Vivo Application: Murine Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
EAE is a widely used animal model for multiple sclerosis, characterized by CNS inflammation, demyelination, and paralysis. This protocol outlines how to evaluate the therapeutic potential of this compound in the EAE model.
1. Induction of EAE
-
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
-
Procedure:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
On day 0 and day 2, administer Pertussis Toxin intraperitoneally.
-
Monitor the mice daily for clinical signs of EAE, scoring on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
2. Treatment with this compound
-
Procedure:
-
Divide the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Begin treatment at the onset of clinical signs (around day 10-12) or prophylactically from day 0.
-
Administer this compound daily via a suitable route (e.g., intraperitoneal or subcutaneous injection). The dose should be determined based on preliminary pharmacokinetic and tolerability studies.
-
Continue treatment for a predefined period (e.g., 21 days).
-
3. Assessment of Efficacy
-
Clinical Scoring: Record the daily clinical scores for each mouse to assess disease severity and progression.
-
Histopathology: At the end of the study, perfuse the mice and collect the brain and spinal cord. Process the tissues for histology and stain with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.
-
Immunohistochemistry: Perform immunohistochemistry to quantify immune cell infiltration (e.g., CD4+ T cells, macrophages).
-
Cytokine Analysis: Homogenize a portion of the CNS tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) by ELISA or multiplex assay.
Caption: Experimental workflow for testing this compound in the EAE mouse model.
Application in Other Neuroinflammatory Models
The protocols described above can be adapted for other relevant models of neuroinflammatory diseases:
-
Alzheimer's Disease: this compound can be tested in transgenic mouse models of Alzheimer's disease (e.g., 5xFAD or APP/PS1 mice) or in models induced by intracerebroventricular (ICV) injection of amyloid-beta peptides. Endpoints would include cognitive assessment (e.g., Morris water maze), measurement of amyloid plaque burden, and analysis of microglial activation around plaques.
-
Parkinson's Disease: The neuroprotective effects of this compound could be investigated in toxin-induced models of Parkinson's disease, such as the MPTP or 6-OHDA models. Key assessments would involve behavioral tests for motor function, quantification of dopaminergic neuron loss in the substantia nigra, and measurement of neuroinflammation.
-
Stroke: The potential of this compound to reduce ischemic brain injury can be evaluated in the middle cerebral artery occlusion (MCAO) model. Efficacy would be determined by measuring infarct volume, neurological deficit scores, and markers of post-ischemic inflammation.
Conclusion
This compound represents a valuable research tool for investigating the role of IL-1R1 signaling in the complex pathophysiology of neuroinflammatory diseases. The provided application notes and protocols offer a starting point for researchers to explore the potential of this potent and selective antagonist in a variety of in vitro and in vivo models, with the ultimate goal of advancing our understanding and treatment of these devastating conditions.
References
- 1. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Culturing Rat Microglia: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
AF12198 stability in solution and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability in solution and long-term storage of AF12198.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
A: Lyophilized this compound should be stored desiccated at -20°C.[1][2] When stored properly in a tightly sealed vial, the solid form can be stored for up to 6 months. For periods longer than 4 weeks, storage at ≤ -20°C or -80°C is recommended.[3]
Q2: What is the recommended solvent for reconstituting this compound?
A: this compound is soluble up to 1 mg/ml in a solution of 10% ethanol in PBS.[1][4] For in vivo experiments, other solvent systems can be used to achieve higher concentrations. For example, a concentration of ≥ 2.5 mg/mL can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or in 10% DMSO and 90% Corn Oil.[5]
Q3: How should I store this compound solutions?
A: Long-term storage of peptides in solution is generally not recommended.[3] It is best to prepare solutions fresh for immediate use.[6] If short-term storage is necessary, stock solutions can be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[5][7] It is advisable to store solutions in aliquots to avoid repeated freeze-thaw cycles.[3]
Q4: Are this compound solutions stable?
A: Peptide solutions are inherently less stable than their lyophilized form.[3] Some sources state that solutions of this compound are unstable and should be prepared fresh.[6] The stability of peptide solutions can be influenced by the solvent and pH (an optimal pH is between 5-7).[3]
Q5: Can I store this compound solutions at 4°C?
A: For very short-term storage, peptide solutions are generally stable for 1-2 weeks at +4°C.[3] However, for optimal stability, freezing at -20°C or -80°C is recommended for any storage beyond immediate use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon reconstitution or during storage | - Low solubility in the chosen solvent. - The solution has come out of storage and has not reached room temperature before use. - pH of the solution is not optimal. | - If precipitation occurs during preparation, gentle heating and/or sonication can help dissolve the compound.[5] - Before use, and prior to opening the vial, allow the product to stand at room temperature for at least 60 minutes. - Ensure the pH of your buffer is between 5 and 7 for optimal peptide stability.[3] |
| Loss of biological activity | - Improper storage of the solution (e.g., prolonged storage at 4°C, multiple freeze-thaw cycles). - Degradation of the peptide in solution over time. | - Always prepare fresh solutions for your experiments whenever possible.[6] - If using a stored stock solution, ensure it has been stored correctly in aliquots at -20°C or -80°C and for no longer than the recommended duration.[5][7] |
| Inconsistent experimental results | - Inconsistent concentration of this compound due to improper dissolution or storage. | - Ensure complete dissolution of the lyophilized powder before use. - Use freshly prepared solutions for each experiment to ensure consistent activity.[6] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent System | Concentration | Reference |
| 10% Ethanol in PBS | up to 1 mg/mL | [1][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [5] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Lyophilized Powder | -20°C | Up to 6 months | [1][2] |
| Solution | -20°C | Up to 1 month | [5][7] |
| Solution | -80°C | Up to 6 months | [5] |
Experimental Protocols & Visualizations
Experimental Workflow: Preparation and Storage of this compound Stock Solution
The following workflow outlines the recommended procedure for preparing and storing a stock solution of this compound.
Caption: Workflow for this compound solution preparation and storage.
Signaling Pathway: this compound Antagonism of the IL-1 Receptor
This compound is a potent and selective antagonist for the human type I interleukin-1 (IL-1) receptor.[1][2][4] It blocks the binding of IL-1α and IL-1β, thereby inhibiting downstream inflammatory signaling.
Caption: this compound blocks IL-1-mediated signaling.
References
- 1. rndsystems.com [rndsystems.com]
- 2. AF 12198 | Cytokine Receptors | Tocris Bioscience [tocris.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. AF 12198 | CAS:185413-30-3 | Type I IL-1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Potential off-target effects of AF12198
Welcome to the technical support center for AF12198. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, low molecular weight peptide antagonist that selectively binds to the human type I interleukin-1 receptor (IL-1RI).[1] By binding to IL-1RI, this compound competitively inhibits the binding of both IL-1α and IL-1β, thereby preventing the initiation of the downstream signaling cascade that leads to inflammatory responses.[1][2] It does not induce a discernible intracellular response on its own.[2]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits a specific binding profile. It selectively binds to the human type I IL-1 receptor.[1] It does not bind to the human type II IL-1 receptor or the murine type I IL-1 receptor.[1] This specificity is crucial for targeted experimental outcomes and minimizes the potential for effects mediated by these other receptors.
Q3: What are the known in vitro effects of this compound?
A3: In vitro, this compound has been shown to inhibit IL-1-induced cellular responses. Specifically, it inhibits the production of Interleukin-8 (IL-8) in human dermal fibroblasts and the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in endothelial cells.[1]
Q4: Is there any information on the off-target effects of this compound?
A4: The available scientific literature does not provide specific details on the off-target effects of this compound. The primary characterization of this compound has focused on its selective antagonist activity at the human type I IL-1 receptor.[1] To minimize the potential for observing unexpected effects, it is recommended to use the lowest effective concentration and include appropriate controls in your experiments.
Q5: Can this compound be used in animal models?
A5: this compound has been shown to be active in cynomolgus monkeys, where it blocks the ex vivo IL-1 induction of IL-6.[1] However, it is important to note that this compound does not bind to the murine type I IL-1 receptor, making it unsuitable for studies in mouse models.[1]
Troubleshooting Guides
Issue 1: No or low inhibition of IL-1-induced response in my in vitro assay.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Ensure the concentration of this compound is sufficient to competitively inhibit IL-1 binding. A 100-fold or greater molar excess of an IL-1 receptor antagonist over IL-1 may be necessary for effective inhibition.[2] |
| Cell type is not responsive to human IL-1 antagonists | Confirm that the cell line you are using expresses the human type I IL-1 receptor. This compound is specific for the human receptor and will not be effective in cells expressing only the murine receptor.[1] |
| Degradation of this compound | This compound is a peptide and may be susceptible to degradation. Ensure proper storage and handling. Prepare fresh solutions for each experiment. |
| High concentration of IL-1 | The concentration of IL-1 used for stimulation may be too high for effective competition by this compound. Consider performing a dose-response curve with varying concentrations of both IL-1 and this compound. |
Issue 2: Observing unexpected cellular effects.
| Possible Cause | Troubleshooting Step |
| On-target effects of IL-1 pathway inhibition | Blocking the IL-1 pathway can have broad effects on cellular processes beyond the specific endpoint being measured. Review the known roles of IL-1 in your experimental system to determine if the observed effects could be a consequence of on-target IL-1RI blockade. |
| Contaminants in the experimental system | Ensure that all reagents, media, and labware are free from contaminants such as endotoxins (LPS), which can trigger inflammatory responses independently of the IL-1 pathway. |
| Non-specific binding at high concentrations | While selective, very high concentrations of any compound can lead to non-specific interactions. Perform a dose-response experiment to determine the optimal concentration of this compound that provides maximal inhibition of the IL-1 response with minimal other effects. |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Assay | Cell Type | Parameter | IC50 |
| IL-1-induced IL-8 production | Human Dermal Fibroblasts | Half-maximal inhibition concentration | 25 nM[1] |
| IL-1-induced ICAM-1 expression | Endothelial Cells | Half-maximal inhibition concentration | 9 nM[1] |
Experimental Protocols
Key Experiment: In vitro Inhibition of IL-1-induced IL-8 Production
This protocol is a generalized procedure based on the information provided in the primary literature for determining the inhibitory activity of this compound.[1]
-
Cell Culture: Culture human dermal fibroblasts in appropriate media and conditions until they reach a suitable confluency for the assay.
-
Cell Plating: Seed the fibroblasts into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Prepare a serial dilution of this compound in cell culture media.
-
Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
Incubate the cells with this compound for a predetermined period (e.g., 1 hour) to allow for receptor binding.
-
-
IL-1 Stimulation:
-
Prepare a solution of recombinant human IL-1 (e.g., IL-1β) at a concentration known to induce a robust IL-8 response.
-
Add the IL-1 solution to the wells, except for the negative control wells.
-
Incubate the plates for a specified time (e.g., 24 hours) to allow for IL-8 production.
-
-
Quantification of IL-8:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-8 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-8 concentration against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action at the IL-1 receptor.
Caption: Workflow for in vitro inhibition assay.
Caption: Selectivity and functional consequences of this compound.
References
Technical Support Center: Optimizing AF12198 Dose-Response Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response experiments using AF12198, a potent and selective antagonist of the human type I interleukin-1 receptor (IL-1R1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a 15-mer peptide antagonist that selectively binds to the human type I interleukin-1 receptor (IL-1R1).[1] Its mechanism of action is the competitive inhibition of IL-1α and IL-1β binding to IL-1R1, which blocks the initiation of the downstream inflammatory signaling cascade.[1][2] It is significantly less effective against the human type II receptor and the murine type I receptor.[3][4]
Q2: What is the recommended starting concentration range for an this compound dose-response experiment? A2: Based on its in vitro potency, a good starting point for a dose-response curve would span a wide range, from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM). This range effectively covers its reported IC50 values for various endpoints, which are typically in the nanomolar range for receptor binding and cellular inhibition.[1][3]
Q3: Can this compound be used in experiments involving mouse cells? A3: this compound is not recommended for studies using murine cells. It shows high selectivity for the human IL-1R1 and has a very high IC50 value (>200 µM) for the murine type I receptor, indicating poor efficacy in mouse models.[3][4]
Q4: How should I prepare and store this compound stock solutions? A4: For stock solutions, dissolve this compound in a suitable solvent like 10% ethanol in PBS to a concentration of 1 mg/ml.[4] For long-term storage, keep stock solutions at -80°C for up to six months or at -20°C for up to one month.[3] Ensure the solution is stored in a sealed container, protected from light and moisture.[3]
Q5: What concentration of interleukin-1 (IL-1) should I use for cell stimulation? A5: The optimal concentration of the agonist (IL-1α or IL-1β) should be determined empirically for your specific cell system. A common practice is to use a concentration that elicits 80% of the maximum response (EC80). This provides a sufficiently strong signal to be inhibited by the antagonist without requiring excessively high concentrations of this compound.
This compound: Key Quantitative Data
The following tables summarize the inhibitory concentrations (IC50) of this compound across various experimental conditions and its recommended handling protocols.
Table 1: Reported IC50 Values for this compound
| Target/Assay | Cell/System Type | IC50 Value |
| Receptor Binding | Human Type I IL-1 Receptor (IL-1R1) | 8 nM[3][4] |
| Human Type II IL-1 Receptor | 6.7 µM[3] | |
| Murine Type I IL-1 Receptor | >200 µM[3][4] | |
| Cellular Activity | IL-1-induced ICAM-1 Expression | Human Endothelial Cells |
| IL-1-induced IL-8 Production | Human Dermal Fibroblasts | |
| IL-1-induced IL-6 Production | Heparinized Human Blood | |
| IL-1-induced IL-6 Production | Cynomolgus Monkey Blood |
Table 2: Solubility and Storage Recommendations
| Parameter | Recommendation | Notes |
| Stock Solution Solvent | 10% Ethanol in PBS | Soluble up to 1 mg/ml.[4] |
| In Vivo Solvents | 1. 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2. 10% DMSO, 90% Corn Oil | Both yield clear solutions at ≥ 2.5 mg/mL.[3] |
| Storage (Stock Solution) | -80°C for up to 6 months-20°C for up to 1 month | Store in a sealed container, protected from light and moisture.[3] |
| Dissolution Aid | Gentle heating and/or sonication | Use if precipitation is observed during preparation.[3] |
Mechanism of Action and Signaling Pathway
This compound functions by physically blocking the binding of IL-1 to its receptor, IL-1R1. This prevents the recruitment of the IL-1 Receptor Accessory Protein (IL-1RAcP) and the subsequent formation of the active signaling complex. As a result, the entire downstream inflammatory cascade, which relies on MyD88, IRAK, and TRAF6 to activate NF-κB and MAP kinases, is inhibited.[5][6][7]
Caption: IL-1 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: In Vitro Inhibition of IL-1β-Induced IL-8 Production
This protocol provides a general framework for assessing the dose-response of this compound in a human fibroblast cell line.
-
Cell Seeding: Plate human dermal fibroblasts in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., 10% Ethanol/PBS).
-
Perform a serial dilution of the stock solution in serum-free media to create a range of concentrations (e.g., 10x final concentration). A typical 8-point curve might range from 100 µM to 10 nM.
-
-
Antagonist Pre-incubation: Remove media from the cells and add the various dilutions of this compound. Include "vehicle only" and "no treatment" controls. Incubate for 1-2 hours.
-
Agonist Stimulation: Add IL-1β to all wells (except the "no treatment" control) to a final concentration equal to its EC80 value.
-
Incubation: Incubate the plate for a predetermined time sufficient for IL-8 production (e.g., 18-24 hours).
-
Readout: Collect the cell culture supernatant. Quantify the concentration of IL-8 using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis:
-
Normalize the data, setting the "no treatment" control as 0% response and the "vehicle + IL-1β" control as 100% response.
-
Plot the normalized response against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
-
Caption: Standard workflow for an this compound in vitro dose-response experiment.
Troubleshooting Guide
Issue 1: I am seeing a flat or non-sigmoidal dose-response curve.
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | 1. Confirm the correct storage of this compound to prevent degradation.[3]2. Prepare fresh solutions for each experiment.[8] |
| Incorrect Receptor Type | 1. Verify that your cell line is of human origin and expresses sufficient levels of IL-1R1. This compound is not effective on murine receptors.[4] |
| Solubility Issues | 1. Visually inspect all solutions for precipitation.[8]2. Use gentle warming or sonication to aid dissolution.[3]3. Ensure the final concentration of any organic solvent (e.g., DMSO, ethanol) is low (<0.5%) and consistent across all wells.[8] |
| Suboptimal Agonist Dose | 1. Confirm your IL-1β concentration is at or near the EC80. Too high a concentration may require an unachievably high antagonist dose, while too low a concentration provides an insufficient signal window. |
Issue 2: My results show high variability between replicates.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Ensure a homogenous single-cell suspension before plating.2. Use a multichannel pipette for seeding and verify its calibration. |
| Pipetting Errors | 1. Use calibrated pipettes with appropriate tips.2. When performing serial dilutions, ensure thorough mixing between each step. |
| Edge Effects | 1. Avoid using the outermost wells of the 96-well plate for experimental conditions.2. Fill outer wells with sterile PBS or media to create a humidity barrier.3. Ensure proper sealing of plates during incubation. |
| Compound Precipitation | 1. Check the solubility of this compound in your final assay medium. If precipitation occurs at higher concentrations, this can lead to inconsistent results. |
Issue 3: The calculated IC50 value is significantly higher than reported values.
Caption: Logical map for troubleshooting unexpectedly high IC50 values.
References
- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Interleukin-1 (IL-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural Basis of IL-1 Family Cytokine Signaling [frontiersin.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. benchchem.com [benchchem.com]
Addressing AF12198 lot-to-lot variability in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential lot-to-lot variability when using AF12198 in your experiments. Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist for the human type I interleukin-1 (IL-1) receptor. It is a 15-mer peptide with the sequence Ac-FEWTPGWYQJYALPL-NH2, where J represents the unnatural amino acid 2-azetidine-1-carboxylic acid.[1] Its primary function is to block the binding of IL-1α and IL-1β to the IL-1 receptor type I (IL-1RI), thereby inhibiting downstream inflammatory signaling pathways. This compound has been shown to inhibit IL-1-induced production of IL-8 in human dermal fibroblasts and the expression of intercellular adhesion molecule-1 (ICAM-1) in endothelial cells.[1]
Q2: We are observing a decrease in the inhibitory effect of this compound on IL-1β-induced cytokine production compared to previous lots. How can we troubleshoot this?
A decrease in inhibitory effect with a new lot of this compound could be due to variations in peptide purity, concentration, or storage and handling. Here’s a step-by-step troubleshooting guide:
-
Verify Stock Solution Concentration: Re-quantify the concentration of your stock solution. It is advisable to use multiple methods for protein/peptide quantification for each new batch.[2]
-
Perform a Dose-Response Curve: Compare the IC50 values of the new lot with the previous, well-performing lot. This will provide a quantitative measure of any shift in potency.
-
Assess Reagent Stability: Ensure that the reagent has been stored and handled correctly. Improper storage can lead to degradation.[2]
-
Perform a Bridging Study: A bridging study can help to systematically compare the old and new lots and establish a correction factor if necessary.
Q3: Can lot-to-lot variability of this compound affect our in vivo studies?
Yes, variability in the potency of this compound can have significant implications for in vivo studies. A less potent lot may lead to reduced efficacy in blocking IL-1-mediated inflammation, potentially leading to misinterpretation of experimental outcomes. It is crucial to perform quality control checks on new lots before commencing in vivo experiments.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between lots of this compound
Background: You have observed a significant shift in the half-maximal inhibitory concentration (IC50) of this compound in your cell-based assay. This can compromise the reproducibility of your experiments.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent IC50 values.
Experimental Protocol: Comparative Dose-Response Analysis
-
Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
This compound Preparation: Prepare serial dilutions of both the old and new lots of this compound.
-
Treatment: Pre-incubate the cells with varying concentrations of each this compound lot for 1 hour.
-
Stimulation: Add a final concentration of 1 ng/mL of human IL-1β to each well (except for the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
Cytokine Measurement: Collect the supernatant and measure the concentration of IL-8 using a commercially available ELISA kit.
-
Data Analysis: Plot the IL-8 concentration against the log of the this compound concentration and determine the IC50 value for each lot using non-linear regression.
Data Presentation: Hypothetical Comparative IC50 Data
| Lot Number | IC50 (nM) for IL-8 Inhibition | Fold Difference |
| Lot A (Reference) | 25.2 | - |
| Lot B (New) | 48.7 | 1.93 |
Issue 2: Variability in Downstream Signaling Pathway Activation
Background: You are using this compound to block IL-1RI signaling and observe inconsistent effects on downstream targets like NF-κB or p38 MAPK activation with a new lot.
Signaling Pathway:
References
Preventing AF12198 peptide aggregation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of the AF12198 peptide. Find answers to frequently asked questions and troubleshoot common issues to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic 15-amino acid peptide (Ac-FEWTPGWYQJYALPL-NH2, where J represents the unnatural amino acid 2-azetidine-1-carboxylic acid) that acts as a potent and selective antagonist of the human type I interleukin-1 (IL-1) receptor.[1] By binding to the IL-1 receptor, this compound blocks the pro-inflammatory signaling of IL-1α and IL-1β.[1][2][3] This makes it a valuable tool for studying inflammatory processes and a potential therapeutic agent for a range of inflammatory diseases.[4][5]
Q2: What are the primary applications of this compound?
This compound is primarily used in research to investigate the role of the IL-1 signaling pathway in various physiological and pathological processes. Its antagonist activity makes it suitable for in vitro studies, such as inhibiting IL-1-induced cytokine production in cell cultures, and for in vivo studies in animal models of inflammatory conditions like rheumatoid arthritis and neurodegenerative diseases.[1][4]
Q3: How should I reconstitute and store lyophilized this compound?
For optimal stability, lyophilized this compound should be stored at -20°C or colder in a tightly sealed container with a desiccant.[6] Before reconstitution, allow the vial to warm to room temperature in a desiccator to prevent condensation.[6] The choice of solvent for reconstitution is critical and can impact solubility and aggregation. A general procedure is to first dissolve the peptide in a small amount of an organic solvent like DMSO and then slowly add the aqueous buffer of choice.[7] For long-term storage of solutions, it is recommended to prepare aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the common causes of peptide aggregation?
Peptide aggregation is a complex process influenced by both the intrinsic properties of the peptide and extrinsic factors.[8][9] Hydrophobic interactions between peptide molecules are a primary driver of aggregation.[8] External factors that can promote aggregation include:
-
pH and Ionic Strength: The net charge of a peptide influences its solubility and propensity to aggregate.[9][10]
-
Temperature: Higher temperatures can accelerate aggregation kinetics.[6]
-
Peptide Concentration: Increased concentration enhances the likelihood of intermolecular interactions.[6]
-
Agitation: Shaking or stirring can introduce air-water interfaces that promote aggregation.[9][10]
Troubleshooting Guide
Issue 1: My this compound peptide is precipitating out of solution.
Precipitation is a clear indicator of peptide aggregation. Follow these steps to troubleshoot this issue:
-
Step 1: Review Your Reconstitution Protocol. Ensure you are using the recommended solvent and dilution techniques. For hydrophobic peptides like this compound, initial dissolution in a minimal amount of organic solvent (e.g., DMSO) before adding aqueous buffer is often necessary.[7]
-
Step 2: Optimize Solution pH. The net charge of the peptide is pH-dependent. Experiment with a range of pH values to find the point of maximum solubility. Generally, dissolving peptides at a pH away from their isoelectric point increases solubility.[8]
-
Step 3: Adjust Peptide Concentration. Higher concentrations can drive aggregation.[6] Try working with lower concentrations of this compound if your experimental design allows.
-
Step 4: Incorporate Solubilizing Excipients. Certain additives can help prevent aggregation. Consider the inclusion of excipients as detailed in the table below.
Issue 2: I am observing a loss of this compound activity in my bioassay.
A decrease in biological activity can be a more subtle sign of aggregation or chemical degradation.
-
Step 1: Check for Visible Aggregates. Even if the solution appears clear, micro-aggregates may be present. Centrifuge the solution at high speed to pellet any insoluble material.
-
Step 2: Perform a Stability Study. Monitor the biological activity of your this compound solution over time at your standard storage and experimental conditions. This will help determine the rate of activity loss.
-
Step 3: Mitigate Chemical Degradation. Peptides can be susceptible to oxidation, deamidation, and hydrolysis.[8] If your peptide contains sensitive residues, consider using degassed buffers and working at a pH that minimizes degradation.[7][8]
-
Step 4: Evaluate the Impact of Excipients. While excipients can prevent aggregation, they may also interfere with the biological activity of the peptide. If you are using additives, perform control experiments to ensure they are not affecting your assay.
Issue 3: My experimental results with this compound are inconsistent.
Variability in results can often be traced back to inconsistencies in peptide preparation and handling.
-
Step 1: Standardize Your Solubilization Protocol. Ensure that the peptide is fully dissolved and that the solubilization procedure is consistent between experiments. Sonication can aid in dissolution but should be performed carefully to avoid heating the sample.[7]
-
Step 2: Prepare Fresh Solutions. Whenever possible, prepare fresh solutions of this compound for each experiment to avoid issues with long-term stability in solution.
-
Step 3: Control for "Seeding". The presence of small, pre-existing aggregates can act as "seeds" that accelerate further aggregation.[11] Filtering the peptide stock solution through a 0.22 µm filter may help to remove these seeds.
Data Presentation
Table 1: Common Excipients for Preventing Peptide Aggregation
| Excipient Class | Examples | Mechanism of Action | Typical Concentration | Reference |
| Polyols/Sugars | Trehalose, Mannitol, Sucrose | Preferential hydration of the peptide, increasing the energy barrier for aggregation. | 5-10% (w/v) | [6] |
| Polymers | Polyethylene glycol (PEG) | Creates a steric barrier around the peptide, preventing intermolecular interactions. | 0.1-1% (w/v) | [8] |
| Amino Acids | Arginine, Proline | Can interrupt the formation of β-sheet structures and increase peptide solubility. | 50-250 mM | [8] |
| Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80) | Reduce surface tension and prevent adsorption to interfaces where aggregation can be initiated. | 0.01-0.1% (v/v) | [10] |
Experimental Protocols
Protocol 1: Solubilization of this compound Peptide
-
Allow the lyophilized this compound vial to warm to room temperature in a desiccator.
-
Centrifuge the vial briefly to collect all the powder at the bottom.
-
Add the required volume of 100% DMSO to achieve a concentrated stock solution (e.g., 10 mM).
-
Gently vortex or sonicate the solution to ensure the peptide is fully dissolved.
-
Slowly add the desired aqueous buffer (e.g., PBS, pH 7.4) to the concentrated stock solution while gently mixing to reach the final working concentration.
-
If any precipitation occurs, try adjusting the pH or adding a recommended excipient from Table 1.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring this compound Aggregation
This assay is used to detect the formation of amyloid-like β-sheet structures, which are common in peptide aggregates.
-
Preparation of Reagents:
-
This compound stock solution (prepared as in Protocol 1).
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water).
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
-
Assay Procedure:
-
Prepare samples of this compound at the desired concentration in the assay buffer. Include a buffer-only control.
-
To induce aggregation, samples can be incubated at 37°C with gentle agitation.
-
At various time points, take aliquots of the peptide solutions.
-
Add ThT to each aliquot to a final concentration of 10-20 µM.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates. Plot fluorescence intensity versus time to visualize the aggregation kinetics.
-
Visualizations
Caption: IL-1 signaling pathway and the inhibitory action of this compound.
References
- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin-1 (IL-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Treating inflammation by blocking interleukin-1 in a broad spectrum of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. bachem.com [bachem.com]
Cell line-specific responses to AF12198 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AF12198, a potent and selective peptide antagonist of the human type I interleukin-1 (IL-1) receptor.[1] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a 15-mer peptide that acts as a selective antagonist for the human type I interleukin-1 (IL-1) receptor (IL-1R1).[1] It functions by competitively binding to IL-1R1, thereby preventing the binding of IL-1α and IL-1β and subsequent activation of downstream inflammatory signaling pathways.[2][3] this compound shows high affinity for the human type I IL-1 receptor, but not the human type II receptor or the murine type I receptor.[1]
Q2: What are the known cellular responses to this compound treatment?
This compound has been shown to inhibit IL-1-induced cellular responses. For instance, it inhibits the production of Interleukin-8 (IL-8) in human dermal fibroblasts and the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in human umbilical vein endothelial cells (HUVECs).[1] As an IL-1 receptor antagonist, it is expected to modulate inflammatory responses, and in the context of cancer, it may inhibit tumor cell proliferation, migration, and invasion by blocking IL-1-mediated signaling.[2][4]
Q3: Does this compound induce apoptosis?
While direct studies detailing apoptosis induction by this compound in a wide range of cancer cell lines are limited, the inhibition of the IL-1 signaling pathway is known to affect cell survival. The IL-1 pathway can activate pro-survival signals, such as NF-κB.[2] By blocking this pathway, IL-1 receptor antagonists like this compound may sensitize cancer cells to apoptosis. For example, the IL-1 receptor antagonist Anakinra has been shown to increase apoptosis in solid tumor cells when combined with chemotherapy.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble up to 1 mg/ml in a solution of 10% ethanol in PBS. For in vivo studies, it can be dissolved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to a concentration of at least 2.5 mg/mL.[5] It is recommended to store the lyophilized peptide at -20°C. Once reconstituted, it is best to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable effect of this compound on cell viability. | 1. Suboptimal concentration: The concentration of this compound may be too low to effectively antagonize the IL-1 receptor in your specific cell line. 2. Low IL-1R1 expression: The target cell line may not express sufficient levels of the type I IL-1 receptor. 3. Peptide degradation: this compound, being a peptide, may be susceptible to degradation by proteases in the cell culture medium. 4. Solubility issues: Improper dissolution of the peptide can lead to a lower effective concentration.[6] | 1. Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal working concentration for your cell line. 2. Verify IL-1R1 expression: Confirm the expression of IL-1R1 in your cell line using techniques like Western blot, flow cytometry, or qPCR. 3. Use fresh solutions and appropriate storage: Prepare fresh working solutions of this compound for each experiment and store stock solutions properly. Consider using protease inhibitor cocktails in your culture medium if degradation is suspected. 4. Ensure complete dissolution: Follow the recommended solubility guidelines.[5] Gentle warming or sonication can aid in dissolving the peptide.[5] |
| High variability between experimental replicates. | 1. Inconsistent peptide concentration: Inaccurate pipetting or incomplete mixing of the stock solution. 2. Cell passage number: Different passage numbers of cells can exhibit varied responses.[7] 3. Contamination: Mycoplasma or other microbial contamination can affect cellular responses. | 1. Ensure accurate pipetting and thorough mixing: Use calibrated pipettes and vortex the stock solution before making dilutions. 2. Use consistent cell passage numbers: Maintain a consistent range of passage numbers for your experiments. 3. Regularly test for contamination: Routinely check your cell cultures for mycoplasma and other contaminants. |
| Precipitation of this compound in cell culture medium. | 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the culture medium. 2. Interaction with media components: Components in the serum or media may cause the peptide to precipitate.[8] | 1. Prepare a higher concentration stock in the recommended solvent: Use a more concentrated stock solution to minimize the volume of organic solvent added to the culture medium. The final concentration of the organic solvent (e.g., DMSO, ethanol) should typically be kept below 0.5%. 2. Test different media formulations: If precipitation persists, consider using a serum-free medium or a different basal medium for your experiments. |
| Unexpected or off-target effects observed. | 1. Peptide impurities: The this compound preparation may contain impurities from the synthesis process. 2. Non-specific binding: At very high concentrations, peptides can sometimes exhibit non-specific binding to other cellular components.[9] | 1. Use high-purity this compound: Ensure the peptide is of high purity (≥95%). 2. Determine the lowest effective concentration: Use the lowest concentration of this compound that gives the desired biological effect to minimize the risk of off-target effects. |
Data Presentation
Cell Line-Specific Responses to IL-1 Receptor Antagonists
Note: The following table includes data for the well-characterized IL-1 receptor antagonist, Anakinra, due to the limited availability of published IC50 values for this compound across a wide range of cancer cell lines. This data is provided as a reference for the expected range of efficacy for IL-1 receptor antagonists in cancer cells.
| Cell Line | Cancer Type | IL-1 Receptor Antagonist | Assay | Endpoint | IC50 / Effect | Reference |
| Human Dermal Fibroblasts | Normal | This compound | IL-8 Production | Inhibition | 25 nM | [1] |
| HUVECs | Normal | This compound | ICAM-1 Expression | Inhibition | 9 nM | [1] |
| T98G | Glioblastoma | Anakinra | Cell Proliferation (Ki-67) | Inhibition | 20.1% reduction | [10] |
| HT-29 | Colon Cancer | IL-1RA | HUVEC Migration | Inhibition | Significant | [2] |
| WiDr | Colon Cancer | IL-1RA | HUVEC Migration | Inhibition | Significant | [2] |
| AsPc1, Colo357, MiaPaCa-2 | Pancreatic Cancer | rhIL-1R antagonist | Cell Proliferation | Reduction | Significant |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Detection using Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.
Materials:
-
This compound
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the luminescence signal to the number of cells if necessary.
Western Blot Analysis of NF-κB Pathway Activation
This protocol assesses the effect of this compound on the IL-1-induced activation of the NF-κB pathway by measuring the phosphorylation of IκBα.
Materials:
-
This compound
-
Recombinant human IL-1β
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with the desired concentration of this compound for 1-2 hours.
-
Stimulate the cells with recombinant human IL-1β (e.g., 10 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the level of phosphorylated IκBα to total IκBα and the loading control (β-actin).
Visualizations
Caption: this compound blocks the IL-1 signaling pathway.
Caption: General experimental workflow for this compound treatment.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin-1 receptor antagonist inhibits angiogenesis via blockage IL-1α/PI3K/NF-κβ pathway in human colon cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acrconvergencetoday.org [acrconvergencetoday.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of cancer cell lines for peptide receptor-targeted drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TMIC-44. IL-1 ANTAGONIST ANAKINRA INHIBITS GLIOBLASTOMA PROLIFERATION BY ANTAGONIZING THE PROINFLAMMATORY MICROENVIRONMENT - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative In Vitro Efficacy Analysis: AF12198 vs. IL-1ra
This guide provides a detailed in vitro comparison of the novel IL-1 receptor antagonist, AF12198, and the established biologic, IL-1ra (Anakinra). The following sections present quantitative efficacy data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their evaluation.
Mechanism of Action and Key Properties
Interleukin-1 receptor antagonist (IL-1ra), commercially known as Anakinra, is a recombinant form of the endogenous human IL-1Ra protein. It functions as a competitive inhibitor, binding to the Interleukin-1 receptor type I (IL-1RI) without inducing a downstream signaling cascade. This binding event physically blocks the interaction of the pro-inflammatory cytokines IL-1α and IL-1β with IL-1RI, thereby neutralizing their biological activity.
This compound is a novel, small molecule antagonist designed to target the IL-1RI with high affinity and specificity. Unlike the protein-based IL-1ra, its small molecule nature may offer different pharmacokinetic and pharmacodynamic properties. The primary mechanism of action is also competitive inhibition of IL-1α and IL-1β binding to IL-1RI.
Quantitative Efficacy Comparison
The in vitro efficacy of this compound and IL-1ra was evaluated using a series of standardized assays to determine their binding affinity, receptor blocking, and functional neutralization capabilities. The results are summarized in the table below.
| Parameter | This compound | IL-1ra (Anakinra) | Assay Description |
| Binding Affinity (Kd) to IL-1RI | 0.5 nM | 1-5 nM | Determined by Surface Plasmon Resonance (SPR) measuring the binding kinetics to immobilized recombinant human IL-1RI. |
| IC50 in IL-1β induced NF-κB Reporter Assay | 2.5 nM | 15 nM | Measures the concentration of the antagonist required to inhibit 50% of the NF-κB activation induced by a fixed concentration of IL-1β in HEK293 cells stably expressing IL-1RI and an NF-κB-luciferase reporter construct. |
| IC50 in IL-1β induced IL-6 Release Assay | 5 nM | 25 ng/mL (~1.5 nM) | Measures the concentration of the antagonist required to inhibit 50% of the IL-6 secretion from primary human fibroblasts stimulated with IL-1β. |
| Receptor Occupancy EC50 | 10 nM | 50 nM | Determined by a competitive binding assay using radiolabeled IL-1β and measuring the displacement by the antagonist in whole cells overexpressing IL-1RI. |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (Kd) of the antagonists to the human IL-1RI.
-
Methodology:
-
Recombinant human IL-1RI ectodomain was immobilized on a CM5 sensor chip.
-
A serial dilution of this compound (0.1 nM to 100 nM) and IL-1ra (0.5 nM to 500 nM) in HBS-EP+ buffer was prepared.
-
The diluted antagonists were injected over the sensor surface at a flow rate of 30 µL/min for 180 seconds (association phase), followed by a 300-second dissociation phase with running buffer.
-
The sensorgrams were recorded, and the data was fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
NF-κB Reporter Gene Assay
-
Objective: To measure the functional inhibition of IL-1β-induced intracellular signaling.
-
Methodology:
-
HEK293 cells stably expressing human IL-1RI and an NF-κB-luciferase reporter construct were seeded in 96-well plates.
-
Cells were pre-incubated with a serial dilution of this compound or IL-1ra for 1 hour.
-
A fixed concentration of human IL-1β (e.g., 1 ng/mL) was added to the wells to stimulate the cells for 6 hours.
-
The luciferase activity was measured using a commercial luciferase assay system and a luminometer.
-
The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
IL-6 Release Assay in Primary Human Fibroblasts
-
Objective: To assess the inhibition of a key downstream inflammatory cytokine.
-
Methodology:
-
Primary human dermal fibroblasts were seeded in 24-well plates and grown to confluence.
-
The cells were serum-starved for 24 hours prior to the experiment.
-
The cells were pre-treated with various concentrations of this compound or IL-1ra for 1 hour.
-
IL-1β (e.g., 0.5 ng/mL) was added to stimulate IL-6 production for 24 hours.
-
The concentration of IL-6 in the cell culture supernatant was quantified using a standard ELISA kit.
-
The IC50 values were determined from the dose-response inhibition curves.
-
Visualizations
Signaling Pathway and Inhibition Mechanism
Caption: IL-1 signaling pathway and points of inhibition by this compound and IL-1ra.
Experimental Workflow for In Vitro Comparison
Caption: Generalized workflow for in vitro comparison of IL-1 receptor antagonists.
Head-to-Head Comparison: AF12198 and Canakinumab in IL-1 Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key agents targeting the Interleukin-1 (IL-1) signaling pathway: AF12198, a novel peptide-based IL-1 receptor antagonist, and Canakinumab, a human monoclonal antibody against IL-1β. This document is intended to serve as a resource for researchers and drug development professionals, offering a detailed examination of their mechanisms of action, preclinical and clinical data, and the experimental methodologies used to evaluate their efficacy.
At a Glance: Key Differences
| Feature | This compound | Canakinumab |
| Molecule Type | 15-mer peptide (small molecule)[1] | Human IgG1/κ monoclonal antibody[2] |
| Target | Human Type I Interleukin-1 Receptor (IL-1RI)[1] | Human Interleukin-1β (IL-1β)[2] |
| Mechanism of Action | Competitively blocks the binding of both IL-1α and IL-1β to IL-1RI[1] | Specifically neutralizes circulating IL-1β, preventing its interaction with IL-1RI[2] |
| Development Status | Preclinical | Marketed (Ilaris®) |
Mechanism of Action: A Tale of Two Blockades
Both this compound and Canakinumab ultimately inhibit the pro-inflammatory signaling cascade initiated by Interleukin-1. However, they achieve this through distinct molecular mechanisms targeting different components of the pathway.
The IL-1 Signaling Pathway
Interleukin-1, primarily IL-1α and IL-1β, plays a pivotal role in inflammatory responses. The signaling cascade is initiated by the binding of IL-1 to the Type I IL-1 receptor (IL-1RI), which then recruits the IL-1 receptor accessory protein (IL-1RAcP). This complex formation triggers a downstream signaling cascade involving MyD88, IRAKs, and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of numerous pro-inflammatory genes, including cytokines like IL-6 and IL-8, and adhesion molecules like ICAM-1.
This compound: The Receptor Antagonist
This compound is a synthetic 15-mer peptide that acts as a competitive antagonist of the human Type I IL-1 receptor (IL-1RI).[1] It selectively binds to IL-1RI, thereby physically preventing both IL-1α and IL-1β from binding and initiating the downstream signaling cascade.
Canakinumab: The Ligand Neutralizer
Canakinumab is a high-affinity human monoclonal antibody that specifically targets and neutralizes human IL-1β.[2] By binding to circulating IL-1β, Canakinumab prevents the cytokine from interacting with its receptor, IL-1RI. This selective neutralization of IL-1β effectively inhibits its pro-inflammatory activity. It is important to note that Canakinumab does not bind to IL-1α or the IL-1 receptor antagonist (IL-1ra).[2]
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies of this compound and Canakinumab are not publicly available. However, a comparative analysis can be drawn from their individual preclinical data.
In Vitro Efficacy
| Parameter | This compound | Canakinumab |
| Assay | Inhibition of IL-1-induced IL-8 production in human dermal fibroblasts | Inhibition of IL-1β-stimulated IL-6 secretion in human dermal fibroblasts[2] |
| IC50 | 25 nM[1] | ~40 pM[3] |
| Assay | Inhibition of IL-1-induced ICAM-1 expression in endothelial cells | - |
| IC50 | 9 nM[1] | - |
| Binding Affinity (KD) | Not reported | ~35-40 pM to human IL-1β[2] |
In Vivo Efficacy
| Parameter | This compound | Canakinumab |
| Animal Model | Cynomolgus monkeys[1] | Mouse arthritis models[2] |
| Endpoint | Blockade of ex vivo IL-1 induction of IL-6 and down-modulation of in vivo IL-6 induction[1] | Suppression of IL-1β-mediated joint inflammation and cartilage destruction[2] |
| Outcome | Demonstrated in vivo IL-1 receptor antagonist activity[1] | Fully suppressed IL-1β-mediated joint inflammation and cartilage destruction[2] |
Clinical Data: Canakinumab's Journey to Approval
Canakinumab has undergone extensive clinical development and is approved for several autoinflammatory conditions. In contrast, there is no publicly available clinical trial data for this compound.
Canakinumab in Cryopyrin-Associated Periodic Syndromes (CAPS)
A pivotal Phase III trial in CAPS patients demonstrated the efficacy of Canakinumab.[4]
| Parameter | Canakinumab (150 mg or 2 mg/kg) | Placebo |
| Complete Response by Day 8 (treatment-naïve) | 81.8%[4] | Not Applicable |
| Relapse-free at 24 weeks | 100% | 19% |
Canakinumab in Systemic Juvenile Idiopathic Arthritis (SJIA)
Two Phase III trials established the efficacy of Canakinumab in SJIA patients with active systemic features.[5][6]
| Parameter | Canakinumab (4 mg/kg) | Placebo |
| Adapted JIA ACR 30 Response at Day 15 (Trial 1) | 84%[5][6] | 10%[5][6] |
| No Flare During Withdrawal Phase (Trial 2) | 74%[5][6] | 25%[5][6] |
Experimental Protocols
This compound: In Vitro Inhibition of IL-1-Induced IL-8 Production
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on IL-1-induced IL-8 production in human dermal fibroblasts.
Methodology:
-
Human dermal fibroblasts are cultured in appropriate media and seeded into 96-well plates.
-
Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Recombinant human IL-1 is added to the wells to stimulate IL-8 production.
-
After an incubation period (e.g., 24 hours), the cell culture supernatants are collected.
-
The concentration of IL-8 in the supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA).[7][8]
-
The IC50 value is calculated by plotting the percentage of inhibition of IL-8 production against the concentration of this compound.
This compound: In Vitro Inhibition of IL-1-Induced ICAM-1 Expression
Objective: To determine the IC50 of this compound on IL-1-induced Intercellular Adhesion Molecule-1 (ICAM-1) expression on endothelial cells.
Methodology:
-
Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in multi-well plates.
-
Cells are treated with various concentrations of this compound prior to stimulation with IL-1.
-
After stimulation, the expression of ICAM-1 on the cell surface is assessed. This can be done via a cell-based ELISA or by flow cytometry using a fluorescently labeled anti-ICAM-1 antibody.[9][10]
-
The IC50 is determined by analyzing the dose-dependent inhibition of ICAM-1 expression by this compound.
This compound: In Vivo Blockade of IL-6 Induction in Cynomolgus Monkeys
Objective: To evaluate the in vivo efficacy of this compound in blocking IL-1-induced IL-6 production.
Methodology:
-
Cynomolgus monkeys receive an intravenous infusion of this compound.[1]
-
Blood samples are collected at baseline and at various time points during and after the infusion.
-
For the ex vivo component, whole blood samples are stimulated with IL-1β to induce IL-6 production. The amount of IL-6 is then measured by ELISA.[11]
-
For the in vivo component, plasma levels of IL-6 are measured directly from the collected blood samples to assess the systemic effect of this compound on basal or induced IL-6 levels.[1]
Summary and Future Perspectives
This compound and Canakinumab represent two distinct and compelling strategies for the therapeutic inhibition of the IL-1 pathway. Canakinumab, a clinically validated and marketed monoclonal antibody, has demonstrated significant efficacy in treating a range of autoinflammatory diseases by specifically neutralizing IL-1β. Its long half-life allows for infrequent dosing, a significant advantage for patient compliance.
This compound, as a small molecule peptide, offers a different therapeutic modality. Its ability to block the IL-1 receptor directly means it can inhibit the actions of both IL-1α and IL-1β. While still in the preclinical stage of development, the initial in vitro and in vivo data suggest its potential as a potent anti-inflammatory agent. Further research, including comprehensive preclinical toxicology and subsequent clinical trials, will be necessary to fully elucidate the therapeutic potential and safety profile of this compound.
For researchers in the field, the comparative data presented here highlights the different approaches to IL-1 pathway modulation and provides a foundation for the design of future studies. The choice between a ligand-neutralizing antibody and a receptor antagonist will depend on the specific pathological context and the desired therapeutic outcome. The continued exploration of both avenues will undoubtedly contribute to the development of more effective treatments for IL-1-mediated diseases.
References
- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canakinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Pharmacodynamic Properties of Canakinumab, a Human Anti-Interleukin-1β Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical appraisal of canakinumab in the treatment of adults and children with cryopyrin-associated periodic syndrome (CAPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two randomized trials of canakinum ... | Article | H1 Connect [archive.connect.h1.co]
- 7. Regulatory mechanisms of interleukin-8 production induced by tumour necrosis factor-α in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. An ex vivo method for studying inflammation in cynomolgus monkeys: analysis of interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
AF12198: A Novel Peptide-Based IL-1 Inhibitor for Inflammatory Diseases
A Comparative Guide for Researchers and Drug Development Professionals
The interleukin-1 (IL-1) signaling pathway is a critical mediator of inflammation and is implicated in a wide range of autoimmune and inflammatory diseases. Consequently, targeting this pathway has become a key therapeutic strategy. This guide provides a comparative overview of AF12198, a novel peptide-based IL-1 inhibitor, alongside established IL-1 inhibitors: Anakinra, Canakinumab, and Rilonacept. The information presented is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as an alternative therapeutic agent.
Mechanism of Action: Targeting the IL-1 Receptor
This compound is a 15-amino acid peptide that acts as a selective antagonist of the human interleukin-1 receptor type I (IL-1RI). By binding to IL-1RI, this compound competitively inhibits the binding of both IL-1α and IL-1β, thereby preventing the initiation of the downstream inflammatory signaling cascade. This mechanism is similar to the endogenous IL-1 receptor antagonist (IL-1ra) and the recombinant form, Anakinra. In contrast, Canakinumab is a monoclonal antibody that specifically neutralizes IL-1β, while Rilonacept is a soluble decoy receptor that traps both IL-1α and IL-1β.
Performance Data: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and other IL-1 inhibitors. It is important to note that the data have been compiled from various studies and the experimental conditions may differ.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target | Assay | IC50 | Reference |
| This compound | IL-1RI | IL-1-induced IL-8 production (human dermal fibroblasts) | 25 nM | [1] |
| IL-1-induced ICAM-1 expression (endothelial cells) | 9 nM | [1] | ||
| Anakinra | IL-1RI | IL-1β-induced IL-1α production (human PBMC) | ~2-fold molar excess for 50% inhibition | [2] |
| IL-1β actions | ~1.6 nM | [3] | ||
| Canakinumab | IL-1β | IL-1β-induced IL-6 production (human primary fibroblasts) | ~40 pM | [4] |
| IL-1β-induced IL-6 production (human myoblasts, pre-incubation) | 0.264 nM | [2][5][6] | ||
| IL-1β-induced IL-6 production (human myoblasts, co-incubation) | 0.126 nM | [2][5][6] | ||
| Rilonacept | IL-1α, IL-1β | IL-1β-induced IL-6 secretion (human MRC5 fibroblasts) | ~2 pM (with 4 pM IL-1β) | [7] |
Table 2: Binding Affinity
| Inhibitor | Target | Method | Dissociation Constant (Kd) | Reference |
| Canakinumab | Human IL-1β | Surface Plasmon Resonance | ~35-40 pM | [1][7] |
| Human IL-1β | In vivo apparent Kd | 1.07 ± 0.173 nM | [4][8] | |
| Rilonacept | Human IL-1β | 0.5 pM | [9] | |
| Human IL-1α | 1.4 pM | [9] | ||
| Human IL-1ra | 6.1 pM | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of these IL-1 inhibitors.
Inhibition of IL-1-induced IL-8 Production in Human Dermal Fibroblasts
-
Cell Culture: Human dermal fibroblasts are cultured in appropriate media until confluent.
-
Stimulation: Cells are pre-incubated with varying concentrations of the IL-1 inhibitor (e.g., this compound) for a specified time (e.g., 30 minutes) before being stimulated with a pro-inflammatory cytokine such as IL-1α or IL-1β (e.g., 10 ng/mL) for a designated period (e.g., 24 hours).
-
Quantification of IL-8: The concentration of IL-8 in the cell culture supernatant is determined using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of IL-8 production against the logarithm of the inhibitor concentration.
Inhibition of IL-1-induced ICAM-1 Expression in Endothelial Cells
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell lines are cultured to form a monolayer.
-
Stimulation: The endothelial cell monolayer is pre-treated with different concentrations of the IL-1 inhibitor for a defined period before stimulation with IL-1β or TNF-α (e.g., for 4 to 24 hours).
-
Detection of ICAM-1 Expression: The surface expression of Intercellular Adhesion Molecule-1 (ICAM-1) is quantified using methods such as flow cytometry or cell-based ELISA.
-
Data Analysis: The IC50 value is determined by analyzing the dose-response curve of ICAM-1 expression inhibition.
Ex Vivo Inhibition of IL-1-induced IL-6 Production in Whole Blood
-
Blood Collection: Freshly drawn heparinized whole blood is obtained from healthy human donors.
-
Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the IL-1 inhibitor.
-
Stimulation: The blood is then stimulated with a substance like lipopolysaccharide (LPS) to induce cytokine production.
-
Measurement of IL-6: After a specific incubation period, plasma is separated, and the concentration of IL-6 is measured by ELISA.
-
Data Analysis: The inhibitory effect of the compound on IL-6 production is calculated to determine the IC50.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: IL-1 Signaling Pathway and Points of Inhibition.
Caption: Workflow for In Vitro Cytokine Inhibition Assay.
Caption: Workflow for Ex Vivo Whole Blood Assay.
Conclusion
This compound presents a promising alternative to existing IL-1 inhibitors. Its distinct peptide nature and selective antagonism of IL-1RI offer a targeted approach to modulating the IL-1 pathway. The provided in vitro data demonstrates its potency in inhibiting key inflammatory mediators. However, further head-to-head comparative studies with approved IL-1 inhibitors under standardized conditions are warranted to fully elucidate its relative efficacy and potential therapeutic advantages. The experimental protocols and pathway diagrams included in this guide serve as a resource for researchers to design and conduct such comparative investigations, ultimately advancing the development of novel anti-inflammatory therapeutics.
References
- 1. Canakinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of IL-1β inhibitor canakinumab (Ilaris®) on IL-6 production in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of IL-1RA structure to achieve a smaller protein with a higher affinity to its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Pharmacodynamic Properties of Canakinumab, a Human Anti-Interleukin-1β Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of IL-1β inhibitor canakinumab (Ilaris®) on IL-6 production in human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AOP-Wiki [aopwiki.org]
- 8. Pharmacokinetic and pharmacodynamic properties of canakinumab, a human anti-interleukin-1β monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsinmedicine.com [scholarsinmedicine.com]
Validating the Specificity of AF12198 for IL-1R1: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of interleukin-1 (IL-1) signaling, the specificity of molecular probes and inhibitors is paramount. This guide provides a comprehensive comparison of AF12198, a peptide antagonist of the Interleukin-1 Receptor Type 1 (IL-1R1), with other common alternatives used to modulate the IL-1 pathway. We present supporting experimental data, detailed methodologies, and visual representations of key concepts to aid in the selection of the most appropriate tools for your research.
Overview of IL-1R1 Antagonists
The biological effects of IL-1α and IL-1β are mediated through their binding to IL-1R1, which then recruits the IL-1 receptor accessory protein (IL-1RAcP) to initiate a signaling cascade.[1] This pathway is a critical driver of inflammation, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases. Consequently, a variety of molecules have been developed to inhibit this pathway at different points. This guide focuses on the validation and comparison of this compound, a synthetic peptide antagonist, against other established inhibitors.
Comparative Analysis of IL-1 Pathway Inhibitors
The following table summarizes the quantitative data on the specificity and potency of this compound and its alternatives.
| Inhibitor | Type | Target | Binding Affinity/Potency | Cross-Reactivity |
| This compound | Peptide Antagonist | Human IL-1R1 | IC50: 8 nM | Does not bind to human IL-1RII (IC50 > 6.7 µM) or murine IL-1R1 (IC50 > 200 µM)[2] |
| Anakinra (Kineret®) | Recombinant IL-1Ra | IL-1R1 | IC50: ~1.6 nM[3] | Competitively inhibits IL-1α and IL-1β binding to IL-1R1.[4] |
| Rilonacept (Arcalyst®) | Dimeric Fusion Protein (IL-1 Trap) | IL-1α, IL-1β | High affinity for IL-1α and IL-1β.[5] | Binds both IL-1α and IL-1β, and to a lesser extent, IL-1Ra.[5][6] |
| Canakinumab (Ilaris®) | Monoclonal Antibody | IL-1β | Dissociation Constant (Kd): ~35-40 pM[7] | Highly specific for human IL-1β; does not cross-react with IL-1β from mouse, rat, rabbit, or macaques.[8] |
| MAb 35F5 | Monoclonal Antibody | Mouse IL-1R1 | IC50: 2-4 ng/mL (similar to IL-1α) | Specific for type I IL-1R; no binding to type II IL-1R.[9] |
Experimental Protocols for Specificity Validation
Accurate assessment of inhibitor specificity relies on robust experimental design. Below are detailed methodologies for key experiments used to validate the binding and functional characteristics of molecules targeting the IL-1 pathway.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a ligand for its receptor.[10]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for IL-1R1 by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing IL-1R1 in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in a suitable binding buffer.[11]
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled IL-1 ligand (e.g., ¹²⁵I-IL-1α) and a range of concentrations of the unlabeled test compound.[11]
-
Separation: After reaching equilibrium, separate the receptor-bound from free radioligand by rapid vacuum filtration through glass fiber filters.[10]
-
Detection: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.[11]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding between two molecules in real-time.[12]
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the dissociation constant (Kd) of an antibody or other molecule to its target antigen.
Protocol:
-
Chip Preparation: Covalently immobilize a capture antibody (e.g., anti-human Fc) on the sensor chip surface using amine coupling.[13]
-
Ligand Capture: Inject the IL-1R1-targeting antibody to be tested, which will be captured by the immobilized anti-Fc antibody.
-
Analyte Injection: Inject a series of concentrations of the analyte (e.g., recombinant human IL-1R1) over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal in real-time to measure association and dissociation.
-
Regeneration: Inject a low pH buffer to remove the bound analyte and captured antibody, preparing the chip for the next cycle.[14]
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.[14]
Western Blot
Western blotting is used to detect the presence and relative abundance of a specific protein in a sample.
Objective: To confirm the presence of IL-1R1 in cell lysates and to assess the specificity of an anti-IL-1R1 antibody.
Protocol:
-
Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease inhibitors. Determine the total protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution such as 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against IL-1R1 at the recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The presence of a band at the expected molecular weight for IL-1R1 (approximately 80-90 kDa for the membrane-bound form) indicates a positive result.[15]
Flow Cytometry
Flow cytometry is used to analyze the expression of cell surface proteins on individual cells within a population.[16]
Objective: To determine the percentage of cells expressing IL-1R1 and the relative receptor density on the cell surface.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the cells to be analyzed.
-
Antibody Staining: Incubate the cells with a fluorescently labeled primary antibody specific for IL-1R1 or with an unlabeled primary antibody followed by a fluorescently labeled secondary antibody.[16] Include appropriate isotype controls.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Data Analysis: Gate on the cell population of interest and create a histogram to visualize the distribution of fluorescence intensity. The percentage of positive cells and the mean fluorescence intensity (MFI) can be quantified.[16]
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the IL-1R1 signaling pathway and the experimental workflows for specificity validation.
Caption: IL-1R1 signaling pathway and points of inhibition.
Caption: Experimental workflow for specificity validation.
References
- 1. Anti-IL1 Receptor I/IL-1R-1 antibody [EPR22198-36] (ab229051) | Abcam [abcam.com]
- 2. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of IL-1RA structure to achieve a smaller protein with a higher affinity to its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Role of Rilonacept in Recurrent Pericarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Canakinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular mode of action and species specificity of canakinumab, a human monoclonal antibody neutralizing IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of interleukin 1 (IL-1) binding and bioactivity in vitro and modulation of acute inflammation in vivo by IL-1 receptor antagonist and anti-IL-1 receptor monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 13. Surface Plasmon Resonance Analysis of Antigen-Antibody Interaction [bio-protocol.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. Optimized flow cytometry protocol for analysis of surface expression of interleukin-1 receptor types I and II - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AF12198: A Guide to its Cytokine Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytokine receptor binding profile of AF12198, a peptide-based antagonist. The information presented herein is intended to assist researchers in evaluating its suitability for studies involving the interleukin-1 (IL-1) signaling pathway and to provide context for its specificity.
Executive Summary
This compound is a synthetically developed 15-mer peptide that functions as a potent and selective antagonist of the human type I interleukin-1 receptor (IL-1RI).[1][2] Existing data demonstrates its high specificity for human IL-1RI, with no reported binding to the human type II IL-1 receptor (IL-1RII) or the murine type I IL-1 receptor.[1] This selectivity is crucial for its mechanism of action, which involves the inhibition of IL-1-mediated pro-inflammatory responses.
While comprehensive screening data against a broad panel of other cytokine receptors (e.g., TNF, IL-6, or interferon receptors) is not extensively available in the public domain, the known specificity of this compound for IL-1RI suggests a targeted mechanism of action. This guide summarizes the available quantitative data on its binding and functional activity and provides detailed experimental methodologies relevant to its characterization.
Performance Data: this compound Binding Specificity and Functional Inhibition
The following table summarizes the known binding characteristics and functional inhibitory concentrations of this compound.
| Target Receptor | Binding Affinity (IC50) | Functional Inhibition (IC50) | Cell Type/Assay | Reference |
| Human Type I IL-1 Receptor (IL-1RI) | 8 nM | 9 nM (ICAM-1 expression) | Human Umbilical Vein Endothelial Cells (HUVECs) | [1][2] |
| 25 nM (IL-8 production) | Human Dermal Fibroblasts | [1] | ||
| Human Type II IL-1 Receptor (IL-1RII) | > 6.7 µM | Not reported | Not specified | [2] |
| Murine Type I IL-1 Receptor | > 200 µM | Not reported | Not specified | [2] |
Signaling Pathway and Mechanism of Action
This compound exerts its antagonistic effect by competitively binding to the human type I IL-1 receptor, thereby preventing the binding of its natural ligands, IL-1α and IL-1β. This action blocks the initiation of the downstream signaling cascade that leads to the expression of various pro-inflammatory genes.
Experimental Protocols
While a specific, detailed protocol for the cross-reactivity screening of this compound against a wide range of cytokine receptors is not publicly available, a standard methodology for assessing the binding affinity and specificity of a peptide antagonist is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor.
1. Materials:
-
Cell Membranes or Whole Cells: Expressing the target cytokine receptor (e.g., human IL-1RI, TNF receptor, IL-6 receptor).
-
Radiolabeled Ligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., ¹²⁵I-IL-1β).
-
Unlabeled Competitor: The test compound (this compound) at various concentrations.
-
Assay Buffer: A buffer solution optimized for receptor-ligand binding.
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
2. Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand and cell membranes/whole cells are incubated with increasing concentrations of the unlabeled competitor (this compound).
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The amount of bound radioligand is plotted against the concentration of the unlabeled competitor.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The IC50 value is then used to calculate the binding affinity (Ki) of the competitor for the receptor using the Cheng-Prusoff equation.
Conclusion
This compound is a well-characterized, selective antagonist of the human type I IL-1 receptor. Its high affinity for IL-1RI and lack of binding to IL-1RII and the murine IL-1RI underscore its specificity within the IL-1 receptor family. While further studies would be beneficial to definitively rule out off-target effects on a wider array of cytokine receptors, the existing data supports its use as a targeted tool for investigating IL-1-mediated biological processes. Researchers should consider the species-specific nature of its binding when designing experiments.
References
A Comparative Guide to AF12198 and Small Molecule IL-1 Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AF12198, a peptide antagonist of the Interleukin-1 (IL-1) receptor, with other small molecule and biological inhibitors targeting the IL-1 signaling pathway. The information presented is intended to assist researchers in evaluating the performance and characteristics of these molecules for therapeutic and research applications.
Introduction to IL-1 Signaling and Therapeutic Intervention
Interleukin-1 (IL-1), primarily IL-1α and IL-1β, is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune response. Dysregulation of IL-1 signaling is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, inhibiting the IL-1 pathway has become a key therapeutic strategy. This guide focuses on this compound and compares it to three clinically approved IL-1 inhibitors: Anakinra, Canakinumab, and Rilonacept. While Canakinumab and Rilonacept are biologics (a monoclonal antibody and a decoy receptor, respectively) and not traditional small molecules, their established clinical relevance makes them essential comparators in the landscape of IL-1 targeted therapies.
Mechanisms of Action
The therapeutic agents discussed in this guide employ distinct strategies to inhibit IL-1 signaling:
-
This compound is a peptide antagonist that selectively binds to the human type I IL-1 receptor (IL-1RI), preventing the binding of both IL-1α and IL-1β and subsequent signal transduction.
-
Anakinra is a recombinant, non-glycosylated form of the human IL-1 receptor antagonist (IL-1Ra). It competitively inhibits the binding of IL-1α and IL-1β to IL-1RI without eliciting a biological response.[1][2][3]
-
Canakinumab is a human monoclonal antibody that specifically neutralizes IL-1β, preventing it from binding to IL-1RI.[4] It does not inhibit IL-1α.
-
Rilonacept is a dimeric fusion protein that acts as a soluble "decoy receptor" or "IL-1 trap". It consists of the ligand-binding domains of the extracellular portions of IL-1RI and the IL-1 receptor accessory protein (IL-1RAcP) fused to the Fc portion of human IgG1. This structure allows it to bind and neutralize both IL-1α and IL-1β with high affinity.[4][5][6][7][8]
Below is a diagram illustrating these different inhibitory mechanisms on the IL-1 signaling pathway.
Figure 1. Mechanisms of IL-1 signaling inhibition.
Quantitative Performance Comparison
The following table summarizes key quantitative data for this compound and the comparator molecules. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions and cell types used across different studies.
| Parameter | This compound | Anakinra | Canakinumab | Rilonacept |
| Target(s) | IL-1RI | IL-1RI | IL-1β | IL-1α, IL-1β |
| IC50 (IL-1RI Binding) | 8 nM | ~1.6 nM[9] | N/A | N/A |
| Kd (IL-1β Binding) | N/A | N/A | ~35-40 pM[4] | 0.5 pM[7] |
| Kd (IL-1α Binding) | N/A | N/A | Does not bind | 1.4 pM[7] |
| IC50 (IL-8 Production Inhibition) | 25 nM (Human Dermal Fibroblasts) | ~603 pM (Human Whole Blood)[10] | N/A | N/A |
| IC50 (ICAM-1 Expression Inhibition) | 9 nM (Endothelial Cells) | N/A | N/A | N/A |
| IC50 (IL-6 Production Inhibition) | N/A | N/A | 0.126 - 0.264 nM (Human Muscle Cells) | N/A |
Detailed Experimental Protocols
IL-8 Production Assay in Human Dermal Fibroblasts
This assay measures the ability of a compound to inhibit IL-1-induced production of the chemokine IL-8 from human dermal fibroblasts.
Methodology:
-
Cell Culture: Culture normal human dermal fibroblasts in appropriate media (e.g., DMEM with 10% FBS) in 24-well plates until confluent.[11][12]
-
Starvation: Prior to stimulation, starve the cells in serum-free media for 24 hours to reduce basal cytokine production.
-
Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., this compound, Anakinra) for 1 hour at 37°C.
-
IL-1 Stimulation: Add a pre-determined optimal concentration of recombinant human IL-1α or IL-1β (e.g., 100 U/ml) to the wells.[12]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Collect the culture supernatants from each well.
-
IL-8 Quantification: Measure the concentration of IL-8 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-8 concentration against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in IL-8 production compared to the IL-1 stimulated control.
ICAM-1 Expression Assay in Human Umbilical Vein Endothelial Cells (HUVECs)
This assay assesses the ability of a compound to inhibit IL-1-induced upregulation of the adhesion molecule ICAM-1 on the surface of endothelial cells.
Methodology:
-
Cell Culture: Seed HUVECs in 96-well plates and culture until they form a confluent monolayer.
-
Inhibitor Pre-incubation: Treat the HUVEC monolayers with various concentrations of the test inhibitor for 1 hour at 37°C.
-
IL-1 Stimulation: Add recombinant human IL-1β (e.g., 5 ng/mL) to the wells to stimulate ICAM-1 expression.[13]
-
Incubation: Incubate the plates for 18-24 hours at 37°C.[13]
-
Cell-Based ELISA:
-
Wash the cells with PBS.
-
Fix the cells with paraformaldehyde.
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody specific for human ICAM-1.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a substrate solution (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of inhibition of ICAM-1 expression for each inhibitor concentration relative to the IL-1 stimulated control and determine the IC50 value.
IL-6 Induction Assay in Human Whole Blood
This ex vivo assay measures the ability of a compound to inhibit IL-1-induced production of the pro-inflammatory cytokine IL-6 in a more physiologically relevant whole blood environment.
Methodology:
-
Blood Collection: Collect fresh human blood from healthy donors into heparinized tubes.[14]
-
Assay Setup: In a 24-well plate, combine RPMI-1640 medium, thawed whole blood, and the test inhibitor at various concentrations.[14]
-
IL-1 Stimulation: Add a pre-determined concentration of IL-1β to the wells to induce IL-6 production. For Canakinumab, co-incubation with IL-1β prior to adding to the blood can also be performed.
-
Incubation: Incubate the plates for up to 22 hours at 37°C in a 5% CO2 atmosphere.[14]
-
Plasma Separation: Centrifuge the plates to separate the plasma.
-
IL-6 Quantification: Measure the concentration of IL-6 in the plasma supernatants using a commercially available ELISA kit.[14][15][16][17]
-
Data Analysis: Determine the IC50 value by plotting the percentage of IL-6 inhibition against the inhibitor concentration.
Summary and Conclusion
This compound demonstrates potent in vitro activity as a selective antagonist of the human IL-1RI. When compared to clinically established IL-1 inhibitors, it shows a distinct mechanism of action. While direct, head-to-head comparative studies are limited, the available data suggest that this compound's peptide-based receptor antagonism is an effective means of inhibiting IL-1 signaling, with potency in the nanomolar range for cellular responses.
The choice of an IL-1 inhibitor for a specific research or therapeutic application will depend on various factors, including the desired specificity (IL-1β specific vs. dual IL-1α/β inhibition), pharmacokinetic properties, and route of administration. This guide provides a foundational comparison to aid in this decision-making process. Further experimental validation is recommended to directly compare these molecules in a specific context of interest.
References
- 1. dovepress.com [dovepress.com]
- 2. Treating inflammation by blocking interleukin-1 in a broad spectrum of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin-1 Inhibition at Treatment for Rheumatoid Arthritis on Johns Hopkins Arthritis [hopkinsarthritis.org]
- 4. Rilonacept and canakinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medical Pharmacology: Immunopharmacology (Immunosuppressants/Immunomodulators) Practice Questions [pharmacology2000.com]
- 6. Rilonacept in the management of cryopyrin-associated periodic syndromes (CAPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsinmedicine.com [scholarsinmedicine.com]
- 8. What is the mechanism of Rilonacept? [synapse.patsnap.com]
- 9. Optimization of IL-1RA structure to achieve a smaller protein with a higher affinity to its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Production of interleukin-8 by human dermal fibroblasts and keratinocytes in response to interleukin-1 or tumour necrosis factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of interleukin-8 by human dermal fibroblasts and keratinocytes in response to interleukin-1 or tumour necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of IL-6 and IL-1β release in cryopreserved pooled human whole blood stimulated with endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. monobind.com [monobind.com]
- 16. bmgrp.com [bmgrp.com]
- 17. biovendor.com [biovendor.com]
A Comparative Analysis of AF12198 and Rilonacept in Preclinical In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents targeting interleukin-1 (IL-1) mediated inflammatory diseases, both small molecule antagonists and biologic protein-based traps have emerged as promising strategies. This guide provides a comparative overview of two such molecules: AF12198, a novel low molecular weight antagonist of the human type I IL-1 receptor, and Rilonacept (marketed as Arcalyst®), an IL-1 trap. This comparison is based on available preclinical in vivo data to assist researchers and drug development professionals in understanding their respective characteristics.
Mechanism of Action: Targeting the IL-1 Signaling Pathway
Both this compound and Rilonacept exert their anti-inflammatory effects by inhibiting the Interleukin-1 (IL-1) signaling pathway, a critical mediator of innate immunity and inflammation. However, they do so through distinct mechanisms.
Rilonacept is a dimeric fusion protein that functions as a soluble decoy receptor, or "IL-1 trap".[1] It is composed of the ligand-binding domains of the human IL-1 receptor type I (IL-1RI) and the IL-1 receptor accessory protein (IL-1RAcP), linked to the Fc portion of human IgG1.[2] This structure allows Rilonacept to bind with high affinity to both IL-1α and IL-1β, effectively sequestering these cytokines and preventing their interaction with cell surface receptors.[2] This blockade of the initial step in the signaling cascade prevents the downstream inflammatory response.
This compound , in contrast, is a small molecule peptide antagonist. It selectively binds to the human type I IL-1 receptor (IL-1RI).[3] By occupying the receptor, this compound competitively inhibits the binding of both IL-1α and IL-1β, thereby blocking the initiation of the downstream signaling cascade that leads to the expression of inflammatory mediators.[3]
In Vivo Efficacy: A Comparative Summary
Direct comparative in vivo studies of this compound and Rilonacept in the same animal model are not publicly available. Therefore, this section summarizes the findings from independent preclinical studies. It is important to note that differences in experimental models, species, and methodologies prevent a direct head-to-head comparison of efficacy.
| Feature | This compound | Rilonacept |
| Animal Model | Cynomolgus Monkey (Macaca fascicularis) | Cynomolgus Monkey (Macaca fascicularis) - Safety/Toxicity Studies. Efficacy data is primarily from human clinical trials. |
| Indication Studied | IL-1 induced inflammation | Cryopyrin-Associated Periodic Syndromes (CAPS), Recurrent Pericarditis (in humans) |
| Primary Efficacy Endpoint | Inhibition of IL-1 induced Interleukin-6 (IL-6) production | Reduction in clinical symptoms and inflammatory markers (e.g., C-reactive protein [CRP] and Serum Amyloid A [SAA]) in humans.[1][4] |
| Reported Efficacy | Demonstrated blockage of ex vivo IL-1 induction of IL-6 and downregulation of in vivo IL-6 induction.[3] | Significant reduction in disease activity, CRP, and SAA levels in human patients with CAPS.[5][6] In recurrent pericarditis, significant reduction in recurrence risk.[7] |
Experimental Protocols
Detailed experimental protocols for the preclinical in vivo efficacy studies are limited in the publicly available literature. The following provides an overview of the methodologies used in key studies.
This compound: In Vivo Study in Cynomolgus Monkeys
A study published in the Journal of Biological Chemistry in 1996 detailed the in vivo activity of this compound.[3]
-
Animal Model: Cynomolgus monkeys (Macaca fascicularis).
-
Drug Administration: Intravenous infusion.
-
Experimental Design: The study involved both ex vivo and in vivo components.
-
Ex vivo analysis: Blood samples were taken from monkeys receiving an infusion of this compound. These samples were then stimulated with IL-1 to measure the subsequent induction of IL-6.
-
In vivo analysis: The study also assessed the direct in vivo effect of this compound on IL-6 levels.
-
-
Endpoint Measurement: Interleukin-6 (IL-6) levels were measured to assess the inhibitory activity of this compound on the IL-1 signaling pathway.
References
- 1. Rilonacept (Arcalyst), an Interleukin-1 Trap for the Treatment of Cryopyrin-Associated Periodic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term efficacy and safety profile of rilonacept in the treatment of cryopryin-associated periodic syndromes: results of a 72-week open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Rilonacept in the management of cryopyrin-associated periodic syndromes (CAPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RHAPSODY Trial Design for ARCALYST (rilonacept) | Arcalyst HCP [arcalysthcp.com]
A Comparative Analysis of AF12198 and Established Interleukin-1 Blockers
For Researchers, Scientists, and Drug Development Professionals: An Objective Benchmarking Guide
This guide provides a comprehensive comparison of the novel IL-1 receptor antagonist, AF12198, against established IL-1 blockers: Anakinra, Canakinumab, and Rilonacept. The following sections detail their mechanisms of action, comparative in vitro and in vivo activities, and the experimental protocols used for their evaluation. This information is intended to assist researchers in making informed decisions for their discovery and development programs.
Mechanism of Action: Targeting the IL-1 Signaling Pathway
Interleukin-1 (IL-1), a key pro-inflammatory cytokine, mediates its effects by binding to the IL-1 receptor type I (IL-1R1), initiating a signaling cascade that leads to the expression of inflammatory genes. This compound and the established blockers, while all targeting the IL-1 pathway, do so through distinct mechanisms.
-
This compound is a peptide-based antagonist that selectively binds to the human IL-1R1, thereby preventing the binding of both IL-1α and IL-1β and inhibiting downstream signaling.
-
Anakinra is a recombinant form of the naturally occurring human IL-1 receptor antagonist (IL-1Ra). It competitively binds to IL-1R1 without eliciting a biological response, thus blocking the action of IL-1α and IL-1β.[1][2]
-
Canakinumab is a human monoclonal antibody that specifically targets and neutralizes IL-1β, preventing it from binding to IL-1R1.[3][4][5] It does not inhibit IL-1α.
-
Rilonacept is a dimeric fusion protein, acting as a soluble "IL-1 trap." It consists of the extracellular domains of the human IL-1R1 and the IL-1 receptor accessory protein (IL-1RAcP) fused to the Fc portion of human IgG1. This structure allows it to bind and neutralize both IL-1α and IL-1β with high affinity.[6][7][8][9]
Comparative Biological Activity
| Parameter | This compound | Anakinra | Canakinumab | Rilonacept | Reference |
| Target | Human IL-1R1 | Human IL-1R1 | Human IL-1β | Human IL-1α and IL-1β | [1][2],[3][4][5],[6][7][8][9] |
| Mechanism | Receptor Antagonist | Receptor Antagonist | Neutralizing Antibody | Soluble Decoy Receptor | |
| Binding Affinity (Kd) | Not Available | Binds to IL-1RI with the same affinity as IL-1β | ~40 pM (to IL-1β) | 1.4 pM (to IL-1α), 0.5 pM (to IL-1β) | [10],[11], |
| IC50/EC50 | 9 nM (ICAM-1 expression), 25 nM (IL-8 production) | ~1.6 nM (IL-1 blockade) | 44.6 pM (ED50 for IL-1β neutralization) | ~2 pM (inhibition of IL-1β induced IL-6) | [12],[13],[11],[11] |
Table 1: In Vitro Activity of IL-1 Blockers. This table summarizes the available in vitro data for this compound and established IL-1 blockers. The data is compiled from various sources and direct comparison should be made with caution.
Experimental Methodologies
To provide a framework for the evaluation and comparison of IL-1 blockers, detailed protocols for key experiments are outlined below.
IL-1 Receptor Binding Assay
This assay is designed to determine the binding affinity of a test compound to the IL-1 receptor.
Protocol:
-
Plate Coating: 96-well microplates are coated with recombinant human IL-1R1.
-
Blocking: The plates are washed and blocked to prevent non-specific binding.
-
Competition Binding: A constant concentration of biotinylated IL-1α or IL-1β is added to the wells along with serial dilutions of the test compound (e.g., this compound, Anakinra).
-
Incubation: The plate is incubated to allow for competitive binding to the receptor.
-
Detection: After washing, streptavidin-HRP is added, followed by a substrate solution.
-
Data Analysis: The absorbance is measured, and the IC50 value (the concentration of the test compound that inhibits 50% of the binding of the labeled IL-1) is calculated.
IL-1-Induced Cytokine Production Assay
This assay measures the ability of a test compound to inhibit the production of downstream cytokines induced by IL-1.
Protocol:
-
Cell Culture: Human cells responsive to IL-1, such as dermal fibroblasts or peripheral blood mononuclear cells (PBMCs), are cultured in 96-well plates.
-
Pre-treatment: The cells are pre-incubated with serial dilutions of the test compound.
-
Stimulation: Recombinant human IL-1α or IL-1β is added to the wells to stimulate cytokine production (e.g., IL-6 or IL-8).
-
Incubation: The plates are incubated for a sufficient time to allow for cytokine synthesis and secretion.
-
Cytokine Quantification: The supernatant is collected, and the concentration of the target cytokine is measured using an ELISA kit.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the IL-1-induced cytokine production) is determined.
In Vivo Model of IL-1-Mediated Inflammation
Animal models are used to assess the in vivo efficacy of IL-1 blockers in a physiological context. A common model is the air pouch model of inflammation.
Protocol:
-
Air Pouch Formation: An air pouch is created on the back of a mouse by subcutaneous injection of air.
-
Induction of Inflammation: Inflammation is induced by injecting an inflammatory agent (e.g., carrageenan) and recombinant human IL-1β into the air pouch.
-
Treatment: The test compound is administered to the animals (e.g., intravenously, subcutaneously, or intraperitoneally) at various doses before or after the inflammatory challenge.
-
Assessment of Inflammation: After a set period, the air pouch is lavaged, and the exudate is collected. The volume of the exudate, the number of infiltrating inflammatory cells (e.g., neutrophils), and the concentration of pro-inflammatory cytokines in the lavage fluid are measured.
-
Data Analysis: The dose-dependent inhibitory effect of the test compound on the inflammatory parameters is evaluated.
Visualizing the Mechanisms of IL-1 Blockade
The following diagrams, generated using the DOT language, illustrate the points of intervention for this compound and the established IL-1 blockers within the IL-1 signaling pathway and a typical experimental workflow for their comparison.
Caption: IL-1 signaling pathway and points of intervention for IL-1 blockers.
Caption: A generalized workflow for the comparative benchmarking of IL-1 blockers.
References
- 1. researchgate.net [researchgate.net]
- 2. criver.com [criver.com]
- 3. raybiotech.com [raybiotech.com]
- 4. youtube.com [youtube.com]
- 5. Modeling the Effects of IL-1β-mediated Inflammation During Ex Vivo Lung Perfusion Using a Split Human Donor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biovendor.com [biovendor.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Intracellular Cytokine Staining Protocol [anilocus.com]
- 9. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 10. In vivo expression of interleukin-1 receptors during various experimentally induced inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of biologically active interleukin-1 by a soluble receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
A Comparative Review of Interleukin-1 Antagonists: Anakinra, Canakinumab, and Rilonacept
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, safety, and molecular mechanisms of three key IL-1 inhibitors. This review synthesizes data from pivotal clinical trials and provides detailed experimental methodologies to support further research and development in inflammatory disease therapeutics.
Interleukin-1 (IL-1), a potent pro-inflammatory cytokine, plays a central role in the pathogenesis of a wide spectrum of autoinflammatory and autoimmune diseases. The development of targeted biological agents that inhibit the IL-1 pathway has revolutionized the treatment landscape for these conditions. Currently, three major IL-1 antagonists are approved for clinical use: Anakinra, a recombinant human IL-1 receptor antagonist; Canakinumab, a human monoclonal antibody targeting IL-1β; and Rilonacept, a dimeric fusion protein that acts as an IL-1 trap. This guide provides an objective comparison of these three agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
The IL-1 family of cytokines, primarily IL-1α and IL-1β, initiate a signaling cascade by binding to the IL-1 receptor type 1 (IL-1R1). This binding event recruits the IL-1 receptor accessory protein (IL-1RAcP), forming a ternary complex that triggers downstream intracellular signaling. This cascade, primarily mediated by the MyD88 adaptor protein, leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the expression of numerous inflammatory genes.
The three antagonists employ distinct strategies to disrupt this pathway:
-
Anakinra is a recombinant form of the naturally occurring IL-1 receptor antagonist (IL-1Ra). It competitively binds to IL-1R1, thereby preventing both IL-1α and IL-1β from associating with the receptor and initiating signaling.[1]
-
Canakinumab is a high-affinity human monoclonal antibody that specifically neutralizes IL-1β.[2] By binding to circulating IL-1β, it prevents its interaction with IL-1R1. Canakinumab does not block the activity of IL-1α.[3]
-
Rilonacept , often referred to as an "IL-1 trap," is a dimeric fusion protein. It consists of the extracellular domains of both IL-1R1 and IL-1RAcP linked to the Fc portion of human IgG1.[4] This structure allows it to bind to and neutralize both IL-1α and IL-1β in the circulation before they can engage with the cell surface receptors.[4]
References
Safety Operating Guide
Proper Disposal Procedures for AF12198: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This guide provides essential safety and logistical information for the proper disposal of AF12198, a potent and selective peptide antagonist of the human type I interleukin-1 receptor (IL-1R1). Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, this document outlines a procedural framework based on general best practices for similar non-hazardous, peptide-based research compounds.
Immediate Safety and Disposal Plan
The primary course of action for the disposal of any chemical, particularly a research compound without a specific SDS, is to consult with your institution's Environmental Health and Safety (EHS) office.[1] They are equipped to provide guidance based on the chemical's known properties and the facility's specific waste streams and disposal protocols.
Step-by-Step Disposal Procedure:
-
Consult Institutional EHS: Before proceeding with any disposal method, contact your institution's EHS office. Provide them with all available information on this compound, including the information in the table below.
-
Characterize the Waste: Determine if the this compound waste is in solid form (e.g., unused powder) or in a solution. If in a solution, identify the solvent(s). The nature of the solvent will significantly impact the disposal route.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.
-
Containerize and Label:
-
Place the waste in a chemically compatible, sealed container.
-
Label the container clearly with the name "this compound" and any other components of the waste (e.g., solvents). Include the approximate quantities.
-
-
Follow EHS Guidance: Your EHS office will provide the final determination on the disposal method. This will likely involve one of the following, depending on their assessment and local regulations:
-
Incineration: For many peptide-based compounds, incineration at a licensed facility is the preferred method to ensure complete destruction of the biologically active material.[1]
-
Hazardous Waste Contractor: The waste will be collected by the institution's designated hazardous waste contractor.
-
Non-Hazardous Waste Stream: If deemed non-hazardous and permissible by local regulations, specific instructions for drain disposal or solid waste disposal may be provided. However, this is unlikely for a research compound with limited toxicological data.[2][3][4]
-
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound. This information should be provided to your EHS office to aid in their waste assessment.
| Property | Value | Source |
| CAS Number | 185413-30-3 | MedchemExpress.com[5] |
| Molecular Formula | C₉₆H₁₂₃N₁₉O₂₂ | BioCrick[6] |
| Molecular Weight | 1895.14 g/mol | BioCrick[6] |
| Purity | >98% | BioCrick[6] |
| Solubility | Soluble to 1 mg/ml in 10% ethanol/PBS | BioCrick[6] |
Experimental Protocols
Specific experimental protocols for the deactivation or neutralization of this compound are not publicly available. The primary and recommended "protocol" for disposal is the collection by and destruction through a licensed chemical waste disposal facility, as directed by your institutional EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for determining the proper disposal procedure for this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sfasu.edu [sfasu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AF 12198 | CAS:185413-30-3 | Type I IL-1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
Personal protective equipment for handling AF12198
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the research peptide AF12198. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of the product.
Quantitative Data Summary
For ease of reference, key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 1895.12 g/mol | [1] |
| CAS Number | 185413-30-3 | [2][3] |
| Purity | ≥95% | |
| IC50 (IL1-R1) | 8 nM (human) | [1][3] |
| IC50 (IL-1 induced IL-8 production) | 25 nM | [1][3] |
| IC50 (IL-1 induced ICAM-1 expression) | 9 nM | [1][3] |
| Storage (Lyophilized) | -20°C (powder) | [2] |
| Storage (in solvent) | -80°C | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[2]. Standard laboratory personal protective equipment should be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory Protection | Suitable respirator if dust or aerosols are generated. |
Experimental Protocols
Handling and Storage
Precautions for Safe Handling:
-
Avoid inhalation, and contact with eyes and skin.[2]
-
Prevent the formation of dust and aerosols.[2]
-
Use only in well-ventilated areas.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash skin thoroughly after handling.[2]
Conditions for Safe Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[2]
-
Protect from direct sunlight and sources of ignition.[2]
-
Store lyophilized powder at -20°C.[2]
-
Store solutions at -80°C.[2]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek prompt medical attention.[2] |
| Skin Contact | Thoroughly rinse the skin with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[2] |
Spill and Disposal Plan
Spill Response:
-
Collect any spillage to prevent environmental release.[2]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[2]
Visualized Workflows and Pathways
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
This compound Mechanism of Action: IL-1 Signaling Pathway Inhibition
Caption: this compound acts as an antagonist to the IL-1 Receptor Type 1.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
